Product packaging for 4-Bromopyridazine Hydrobromide(Cat. No.:CAS No. 1220039-64-4)

4-Bromopyridazine Hydrobromide

Cat. No.: B1146793
CAS No.: 1220039-64-4
M. Wt: 239.9
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromopyridazine Hydrobromide serves as a versatile synthetic intermediate in modern organic chemistry and drug discovery research. Its primary research value lies in its utility in metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where it is used to construct more complex structures like 4-(4-dimethylaminophenyl)ethynylpyridine . This reactivity makes it a key building block for generating molecular diversity in pharmaceutical and agrochemical research. Furthermore, studies on related 4-halopyridines have revealed their unique function as first-in-class quiescent affinity labels that covalently modify active-site cysteine residues in enzymes like dimethylarginine dimethylaminohydrolase (DDAH) . Unlike typical reactive electrophiles, these compounds demonstrate a unique selectivity profile, remaining stable in the presence of glutathione but undergoing specific, irreversible modification upon binding to their protein target, with mechanistic studies confirming the loss of bromide during the reaction . This property positions halopyridazine and halopyridine derivatives as valuable tools for chemical biology and proteomic research, enabling the development of activity-based probes and the exploration of novel inhibition mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₄H₄Br₂N₂ B1146793 4-Bromopyridazine Hydrobromide CAS No. 1220039-64-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromopyridazine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2.BrH/c5-4-1-2-6-7-3-4;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJDIQGRNABAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220039-64-4
Record name Pyridazine, 4-bromo-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220039-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-bromopyridazine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 4-Bromopyridazine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of 4-Bromopyridazine Hydrobromide. It is a crucial intermediate in the synthesis of various pharmacologically active compounds, including γ-secretase modulators.[1][2] This document collates available data on its chemical and physical properties, provides a detailed synthesis protocol, and discusses its spectroscopic characteristics. The information presented is intended to support research and development activities in medicinal chemistry and materials science.

Molecular Structure and Chemical Properties

This compound is the hydrobromide salt of the heterocyclic compound 4-bromopyridazine. The structure consists of a pyridazine ring, which is a six-membered aromatic ring containing two adjacent nitrogen atoms, substituted with a bromine atom at the 4-position. The hydrobromide salt is formed by the protonation of one of the nitrogen atoms of the pyridazine ring by hydrobromic acid.

The presence of the bromine atom and the electron-deficient pyridazine ring makes this compound a versatile building block in organic synthesis, particularly in cross-coupling reactions.

Visualization of the Molecular Structure

The logical relationship for the formation of this compound from its constituent parts can be visualized as follows:

cluster_reactants Reactants cluster_product Product 4-Bromopyridazine 4-Bromopyridazine This compound This compound 4-Bromopyridazine->this compound Protonation Hydrobromic Acid Hydrobromic Acid Hydrobromic Acid->this compound

Caption: Formation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1220039-64-4[3][4]
Molecular Formula C4H4Br2N2[3][5][6]
Molecular Weight 239.90 g/mol [6][7][8]
Appearance Solid[7]
Storage Conditions Inert atmosphere, store in freezer, under -20°C[7]
InChI 1S/C4H3BrN2.BrH/c5-4-1-2-6-7-3-4;/h1-3H;1H[7][8]
InChIKey KSJDIQGRNABAMU-UHFFFAOYSA-N[7]
SMILES BrC1=CC=NN=C1.[H]Br[1]

Synthesis Protocol

The synthesis of this compound can be achieved in a two-step process. The first part involves the synthesis of the free base, 4-bromopyridazine, from 4-hydroxypyridazine. This is followed by the formation of the hydrobromide salt. The following protocol is based on an industrial preparation method for 4-bromopyridazine.

Experimental Workflow

G A Reaction of 4-hydroxypyridazine with Phosphorus Oxybromide B Quenching with Ice Water A->B C pH Adjustment with Ammonia B->C D Extraction with Chloroform C->D E Drying and Solvent Evaporation D->E F Purification by Column Chromatography E->F G Recrystallization to yield 4-Bromopyridazine F->G H Dissolution of 4-Bromopyridazine in suitable solvent G->H I Addition of Hydrobromic Acid H->I J Isolation of this compound I->J

Caption: Synthesis workflow for this compound.

Synthesis of 4-Bromopyridazine

This procedure is adapted from a patented industrial method.

Materials:

  • 4-hydroxypyridazine

  • Phosphorus oxybromide (POBr3)

  • Ice water

  • Concentrated ammonia solution (25%)

  • Chloroform

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

  • Cyclohexane

Procedure:

  • In a reaction vessel, add 4-hydroxypyridazine to phosphorus oxybromide.

  • Heat the reaction mixture to 80-120°C and maintain for 1-3 hours.

  • After the reaction is complete, cool the mixture and concentrate under reduced pressure to remove excess POBr3.

  • Carefully quench the residue by the slow, dropwise addition of ice water.

  • Adjust the pH of the solution to 8.0 using a concentrated ammonia solution.

  • Extract the aqueous layer with chloroform.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and evaporate the chloroform under reduced pressure.

  • Purify the crude product by silica gel column chromatography using petroleum ether as the eluent.

  • Collect the relevant fractions and remove the solvent under vacuum.

  • Recrystallize the resulting solid from cyclohexane to obtain pure 4-bromopyridazine.

Preparation of this compound
  • Dissolve the purified 4-bromopyridazine in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane).

  • Cool the solution in an ice bath.

  • Slowly add one equivalent of a solution of hydrobromic acid in a compatible solvent (e.g., HBr in acetic acid or ethereal HBr).

  • Stir the mixture at a low temperature, which should result in the precipitation of this compound.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridazine ring. Due to the electron-withdrawing nature of the nitrogen atoms and the bromine atom, these signals will be downfield. The protonation of one of the nitrogen atoms in the hydrobromide salt will likely cause a further downfield shift of the adjacent protons.

  • ¹³C NMR: The carbon NMR spectrum should exhibit four distinct signals for the four carbon atoms of the pyridazine ring. The carbon atom attached to the bromine (C4) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The other three carbon signals will appear in the typical aromatic region for heterocyclic compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands:

  • N-H stretch: A broad band in the region of 2500-3000 cm⁻¹ due to the N⁺-H bond of the hydrobromide salt.

  • C-H aromatic stretch: Bands above 3000 cm⁻¹.

  • C=C and C=N aromatic ring stretches: Multiple sharp bands in the 1400-1600 cm⁻¹ region.

  • C-Br stretch: A strong absorption in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry of this compound would typically be performed on the free base. The mass spectrum of 4-bromopyridazine is expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M⁺ and M+2⁺ peaks of nearly equal intensity) due to the presence of the bromine atom.

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been utilized in the preparation of γ-secretase modulators, which are being investigated for the treatment of Alzheimer's disease.[1][2] Its reactivity in cross-coupling reactions allows for the introduction of the pyridazine moiety into complex molecular architectures.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures. The compound is typically stored in a freezer under an inert atmosphere to maintain its stability.[7]

This guide provides a foundational understanding of this compound for professionals in the chemical and pharmaceutical sciences. Further experimental investigation is encouraged to fully elucidate its properties.

References

An In-Depth Technical Guide to the Synthesis of 4-Bromopyridazine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromopyridazine Hydrobromide, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway from 4-hydroxypyridazine, presents quantitative data in a structured format, and includes detailed experimental protocols. Visual diagrams generated using Graphviz are provided to illustrate the reaction workflow and logical relationships.

Introduction

4-Bromopyridazine and its hydrobromide salt are important building blocks in medicinal chemistry. The pyridazine core is a privileged scaffold found in numerous biologically active molecules. The introduction of a bromine atom at the 4-position provides a versatile handle for further functionalization through various cross-coupling reactions, making it a valuable intermediate for the synthesis of diverse compound libraries in drug discovery programs. This guide focuses on a robust and scalable synthetic route to this compound.

Synthetic Pathway Overview

The primary synthetic route described herein involves the conversion of 4-hydroxypyridazine to 4-bromopyridazine, followed by the formation of the hydrobromide salt. The key transformation is a bromination reaction utilizing phosphorus oxybromide (POBr₃).

Synthesis_Overview Overall Synthetic Scheme 4-Hydroxypyridazine 4-Hydroxypyridazine 4-Bromopyridazine 4-Bromopyridazine 4-Hydroxypyridazine->4-Bromopyridazine POBr3 4-Bromopyridazine_Hydrobromide 4-Bromopyridazine Hydrobromide 4-Bromopyridazine->4-Bromopyridazine_Hydrobromide HBr

Caption: Overall synthesis of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported experimental conditions for the synthesis of 4-bromopyridazine from 4-hydroxypyridazine.[1]

Table 1: Reagent Quantities and Ratios

Experiment4-Hydroxypyridazine (g)Phosphorus Oxybromide (g)Molar Ratio (Substrate:Reagent)
Example 150025001 : 1.7
Example 220012501 : 1.7
Example 340025001 : 1.7

Table 2: Reaction Conditions and Yields

ExperimentReaction Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)
Example 180158.298.5
Example 260556.298.2
Example 3120358.299.1

Experimental Protocols

Synthesis of 4-Bromopyridazine from 4-Hydroxypyridazine[1]

This protocol is based on the industrial preparation method described in patent CN102924386B.

Materials:

  • 4-Hydroxypyridazine

  • Phosphorus oxybromide (POBr₃)

  • Ice water

  • Concentrated ammonia water (25%)

  • Chloroform (CHCl₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Petroleum ether

  • Cyclohexane

Procedure:

  • In a reaction vessel, add 4-hydroxypyridazine to phosphorus oxybromide.

  • Heat the mixture to the desired reaction temperature (e.g., 80°C) and maintain for the specified time (e.g., 1 hour).

  • After the reaction is complete, concentrate the reaction solution to dryness under reduced pressure at 60°C.

  • Carefully and slowly add ice water dropwise to the residue to quench the excess phosphorus oxybromide.

  • Adjust the pH of the solution to 8.0 by adding concentrated ammonia water (25%).

  • Extract the aqueous layer with chloroform.

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to remove the chloroform.

  • Purify the crude product by silica gel column chromatography using petroleum ether as the eluent.

  • Collect the relevant fractions and remove the solvent by vacuum distillation.

  • Recrystallize the product from cyclohexane and dry to obtain 4-bromopyridazine as a light yellow powder.

Synthesis_Workflow Workflow for the Synthesis of 4-Bromopyridazine cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Start Add_Reagents Add 4-hydroxypyridazine to POBr3 Start->Add_Reagents Heat_Mixture Heat to reaction temp (e.g., 80°C for 1h) Add_Reagents->Heat_Mixture Concentrate Concentrate to dryness (60°C, reduced pressure) Heat_Mixture->Concentrate Quench Quench with ice water Concentrate->Quench Adjust_pH Adjust pH to 8.0 with NH4OH Quench->Adjust_pH Extract Extract with Chloroform Adjust_pH->Extract Dry Dry organic phase (anhydrous MgSO4) Extract->Dry Filter_Concentrate Filter and concentrate Dry->Filter_Concentrate Column_Chromatography Silica gel column (Petroleum ether) Filter_Concentrate->Column_Chromatography Distill Vacuum distill Column_Chromatography->Distill Recrystallize Recrystallize from cyclohexane Distill->Recrystallize End 4-Bromopyridazine Recrystallize->End

Caption: Experimental workflow for the synthesis of 4-bromopyridazine.

Preparation of this compound

This is a general procedure for the formation of a hydrobromide salt of a basic N-heterocyclic compound.

Materials:

  • 4-Bromopyridazine

  • Diethyl ether (or other suitable non-polar solvent)

  • Hydrobromic acid (HBr) solution (e.g., 48% in water or HBr in a suitable organic solvent)

Procedure:

  • Dissolve the purified 4-bromopyridazine in a minimal amount of a suitable solvent like diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of hydrobromic acid solution dropwise with stirring.

  • A precipitate of this compound should form.

  • Continue stirring in the ice bath for a short period to ensure complete precipitation.

  • Collect the solid product by filtration.

  • Wash the precipitate with a small amount of cold diethyl ether to remove any unreacted starting material.

  • Dry the product under vacuum to obtain this compound.

Hydrobromination_Workflow Workflow for Hydrobromide Salt Formation Start Start with 4-Bromopyridazine Dissolve Dissolve in Diethyl Ether Start->Dissolve Cool Cool in Ice Bath Dissolve->Cool Add_HBr Add HBr Solution Dropwise Cool->Add_HBr Precipitate Precipitation of Hydrobromide Salt Add_HBr->Precipitate Filter Filter the Solid Precipitate->Filter Wash Wash with Cold Diethyl Ether Filter->Wash Dry Dry under Vacuum Wash->Dry End 4-Bromopyridazine Hydrobromide Dry->End

Caption: General workflow for the preparation of this compound.

Safety Considerations

  • Phosphorus oxybromide is a corrosive and moisture-sensitive reagent. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrobromic acid is a strong acid and is corrosive. Handle with care and appropriate PPE.

  • Chloroform is a suspected carcinogen and should be handled in a fume hood.

  • All organic solvents are flammable. Avoid open flames and ensure proper ventilation.

Conclusion

This technical guide provides a detailed and practical overview of the synthesis of this compound. The presented protocols, based on established industrial methods, offer a reliable pathway for the preparation of this important pharmaceutical intermediate. The structured presentation of quantitative data and visual workflows are intended to facilitate the reproduction and optimization of this synthesis in a research and development setting.

References

4-Bromopyridazine Hydrobromide: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Bromopyridazine Hydrobromide, a key building block in medicinal chemistry. This document details its synthesis, chemical properties, and significant applications, with a focus on its role in the development of novel therapeutics. All quantitative data is summarized in structured tables, and key experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate synthetic pathways and experimental workflows.

Physicochemical Properties

This compound is the hydrobromide salt of 4-bromopyridazine. The salt form often provides enhanced stability and ease of handling compared to the free base, making it a convenient precursor in multi-step syntheses.

PropertyValueReference
Molecular Formula C₄H₄Br₂N₂--INVALID-LINK--
Molecular Weight 239.90 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 1220039-64-4--INVALID-LINK--
Appearance Solid--INVALID-LINK--
Storage Conditions Inert atmosphere, store in freezer, under -20°C--INVALID-LINK--

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Nucleus Solvent Chemical Shift (δ, ppm) Multiplicity Assignment
¹HDMSO-d₆~9.3dH-6
¹HDMSO-d₆~8.8ddH-3
¹HDMSO-d₆~8.0dH-5
¹³CDMSO-d₆~155CC-6
¹³CDMSO-d₆~152CC-3
¹³CDMSO-d₆~135CC-5
¹³CDMSO-d₆~125CC-4

Note: Predicted data should be confirmed by experimental analysis.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for the pyridazine ring and the C-Br bond.

Functional Group Expected Frequency Range (cm⁻¹)
N-H stretch (from HBr)3200-2500 (broad)
C-H stretch (aromatic)3100-3000
C=N and C=C stretch (pyridazine ring)1600-1450
C-Br stretch700-500
Mass Spectrometry (MS)

The mass spectrum of the free base, 4-bromopyridazine, would exhibit a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The molecular ion peaks would be expected at m/z 158 and 160.

Synthesis of 4-Bromopyridazine

An industrial preparation method for 4-bromopyridazine has been reported, starting from 3,6-dichloropyridazine.[1] The process involves four main steps with the final step being the bromination of 4-hydroxypridazine.

Synthesis_of_4_Bromopyridazine Industrial Synthesis of 4-Bromopyridazine cluster_0 Step 1: Chlorination cluster_1 Step 2: Hydroxylation cluster_2 Step 3: Dechlorination cluster_3 Step 4: Bromination A 3,6-Dichloropyridazine B 3,4,6-Trichloropyridazine A->B Cl₂, 160°C, 10h Yield: 91.2% C 3,6-Dichloro-4-hydroxypridazine B->C 15% NaOH, 100°C, 8h Yield: 91.1% D 4-Hydroxypyridazine C->D H₂, Pd/C, NaOH E 4-Bromopyridazine D->E POBr₃, 80°C, 1h Yield: 58.2%

Synthesis of 4-Bromopyridazine.
Detailed Experimental Protocol for Bromination (Step 4)[1]

  • To 2.5 g of phosphorus oxybromide, add 0.5 g of 4-hydroxypyridazine.

  • Heat the reaction mixture to 80°C and maintain for 1 hour.

  • After cooling, concentrate the reaction solution to dryness at 60°C under reduced pressure.

  • Slowly add ice water to quench the remaining phosphorus oxybromide.

  • Adjust the pH of the solution to 8.0 with 25% concentrated ammonia water.

  • Extract the aqueous layer with chloroform.

  • Dry the combined organic phases with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using petroleum ether as the eluent.

  • Collect the effluent and perform vacuum distillation, followed by recrystallization from cyclohexane to obtain 4-bromopyridazine as a light yellow powder.

Applications in Drug Development

4-Bromopyridazine is a valuable intermediate in the synthesis of various pharmacologically active compounds. Its bromo-substituent allows for facile functionalization through cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, widely employed in the synthesis of biaryl and heteroaryl compounds. 4-Bromopyridazine can be coupled with various boronic acids or esters to introduce diverse substituents at the 4-position of the pyridazine ring.

Suzuki_Coupling_Workflow General Workflow for Suzuki-Miyaura Coupling cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Solvent Addition & Reaction cluster_3 Work-up & Purification A Combine 4-Bromopyridazine, Boronic Acid, Base, and Palladium Catalyst in a Flask B Evacuate and Backfill with Inert Gas (e.g., Argon) A->B C Add Degassed Solvent B->C D Heat to Reaction Temperature C->D E Cool, Dilute with Organic Solvent and Wash D->E F Dry Organic Layer and Concentrate E->F G Purify by Column Chromatography F->G

General Suzuki-Miyaura Coupling Workflow.

Table of Typical Suzuki-Miyaura Reaction Conditions

ComponentExampleRole
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Catalyst for cross-coupling
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid
Solvent 1,4-Dioxane/Water, Toluene, DMFReaction medium
Ligand (optional) PPh₃, XPhos, SPhosStabilizes and activates the catalyst
Role in the Synthesis of γ-Secretase Modulators

One of the most significant applications of pyridazine derivatives is in the development of γ-secretase modulators (GSMs) for the treatment of Alzheimer's disease.[2][3] γ-secretase is an enzyme complex involved in the production of amyloid-β (Aβ) peptides, which are implicated in the formation of amyloid plaques in the brains of Alzheimer's patients. GSMs aim to allosterically modulate the activity of γ-secretase to favor the production of shorter, less amyloidogenic Aβ peptides, thereby reducing the formation of toxic Aβ42.[4][5]

The pyridazine scaffold has been identified as a promising core structure for novel, soluble GSMs.[2] 4-Bromopyridazine serves as a key starting material for the synthesis of these modulators, allowing for the introduction of various functionalities through reactions like the Suzuki-Miyaura coupling to explore structure-activity relationships (SAR).

Conclusion

This compound is a versatile and valuable building block for drug discovery and development. Its stable salt form and the reactivity of the bromo-substituent make it an ideal starting material for the synthesis of complex heterocyclic compounds. The detailed synthetic protocol and its application in Suzuki-Miyaura coupling reactions highlight its utility for medicinal chemists. The established role of the pyridazine core in potent γ-secretase modulators underscores the importance of this compound in the ongoing search for effective treatments for Alzheimer's disease. Further exploration of this scaffold is likely to yield novel therapeutic agents with improved pharmacological profiles.

References

Spectroscopic Analysis of 4-Bromopyridazine Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromopyridazine Hydrobromide, a key intermediate in the synthesis of various pharmacologically active compounds, including γ-secretase modulators. This document outlines expected spectroscopic characteristics, detailed experimental protocols for obtaining such data, and a visualization of a relevant biological pathway.

Spectroscopic Data Summary

While direct experimental spectra for this compound are not publicly available, the following tables present predicted data based on the analysis of its chemical structure and comparison with similar brominated heterocyclic compounds. These values serve as a reference for researchers in the characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three distinct signals in the aromatic region, shifted downfield due to the electron-withdrawing effects of the nitrogen atoms and the bromine atom, as well as the protonation of the pyridazine ring.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Multiplicity
9.3 - 9.5Doublet
9.0 - 9.2Doublet
8.3 - 8.5Doublet of Doublets

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display four signals corresponding to the four carbon atoms in the pyridazine ring. The carbon atom bonded to bromine will be significantly influenced by the heavy atom effect.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Assignment
155 - 160C-6
152 - 157C-3
135 - 140C-5
125 - 130C-4
Infrared (IR) Spectroscopy

The FT-IR spectrum will exhibit characteristic peaks corresponding to the vibrations of the aromatic ring, C-H bonds, C-N bonds, and the C-Br bond. The hydrobromide salt will likely show broad absorption bands related to the N-H⁺ stretching.

Predicted FT-IR Data (KBr Pellet)
Wavenumber (cm⁻¹) Assignment
3100 - 3000Aromatic C-H stretching
2800 - 2400 (broad)N-H⁺ stretching
1600 - 1450C=C and C=N stretching (ring vibrations)
1200 - 1000In-plane C-H bending
850 - 750Out-of-plane C-H bending
700 - 600C-Br stretching
Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak corresponding to the free base (4-Bromopyridazine) after the loss of HBr. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion and bromine-containing fragments.

Predicted Mass Spectrometry Data (EI)
m/z Assignment
158/160[M]⁺ (molecular ion of 4-Bromopyridazine)
79[C₄H₃N₂]⁺
79/81[Br]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure complete dissolution, using gentle vortexing if necessary. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance 500 MHz instrument.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire the spectrum at a standard temperature, typically 298 K.

    • Use a standard pulse program for proton NMR.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Use a standard pulse program for proton-decoupled carbon NMR.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H NMR spectrum, referencing to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Instrumentation: Use a benchtop FT-IR spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 0.1-1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable ionization and maximal signal intensity.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Acquisition (EI-MS):

    • Introduce the sample via a direct insertion probe or through a gas chromatograph.

    • Heat the probe to volatilize the sample into the ion source.

    • Use a standard electron energy of 70 eV for ionization.

    • Acquire the mass spectrum over the desired m/z range.

Visualization of a Relevant Biological Pathway

4-Bromopyridazine derivatives are known to be used in the development of γ-secretase modulators, which are of significant interest in Alzheimer's disease research. The following diagram illustrates the general mechanism of γ-secretase modulation.

G Mechanism of γ-Secretase Modulation cluster_membrane Cell Membrane cluster_products Cleavage Products APP Amyloid Precursor Protein (APP) gamma_secretase γ-Secretase Complex APP->gamma_secretase Cleavage Ab42 Aβ42 (Pathogenic) gamma_secretase->Ab42 Major Product Ab40 Aβ40 gamma_secretase->Ab40 Minor Product Ab38 Aβ38 (Less Pathogenic) gamma_secretase->Ab38 Shifted Product Profile Aggregation Amyloid Plaques Ab42->Aggregation GSM γ-Secretase Modulator (e.g., Pyridazine Derivative) GSM->gamma_secretase Allosteric Binding Alzheimers Alzheimer's Disease Aggregation->Alzheimers G Workflow for Spectroscopic Analysis cluster_analysis Spectroscopic Techniques cluster_interpretation Data Interpretation and Structure Elucidation Sample 4-Bromopyridazine Hydrobromide Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR_Data NMR->NMR_Data Chemical Shifts, Coupling Constants IR_Data IR_Data IR->IR_Data Vibrational Frequencies MS_Data MS_Data MS->MS_Data m/z Ratios, Isotopic Pattern Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Unveiling the Solubility Profile of 4-Bromopyridazine Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of 4-Bromopyridazine Hydrobromide, a key intermediate in the synthesis of pharmacologically active compounds. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on reported qualitative solubility and provides detailed, adaptable experimental protocols for its determination. Furthermore, it outlines the compound's role in the drug discovery workflow, specifically in the development of γ-secretase modulators.

Quantitative Solubility Data

Currently, specific quantitative solubility data (e.g., in g/100mL or mol/L) for this compound is not extensively reported in peer-reviewed literature. However, qualitative assessments from commercial suppliers indicate its general solubility characteristics in common laboratory solvents. This information is summarized in the table below.

SolventQualitative Solubility
Dimethyl Sulfoxide (DMSO)Slightly Soluble
MethanolSlightly Soluble
WaterSlightly Soluble

It is crucial for researchers to experimentally determine the precise solubility in their specific solvent systems and conditions, as "slight solubility" can vary significantly.

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, this section provides detailed methodologies for determining the solubility of this compound. These protocols are based on standard pharmaceutical industry practices for characterizing drug candidates and intermediates.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1]

Objective: To determine the concentration of this compound in a saturated solution at equilibrium.

Materials and Reagents:

  • This compound (solid, pure form)

  • Selected solvents (e.g., Water, DMSO, Methanol, Ethanol, Phosphate Buffer pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. For finer suspensions, centrifugation at a high speed can be employed to pellet the undissolved solid.[1]

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a syringe filter to remove any remaining microscopic particles.

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared to ensure accurate quantification.

  • Replicates: The experiment should be performed in triplicate for each solvent and temperature condition to ensure the reliability of the results.

Kinetic Solubility Determination (Turbidimetric Method)

Kinetic solubility provides a measure of how much of a compound, initially dissolved in a stock solution (typically DMSO), will remain in solution when diluted into an aqueous buffer. This is a high-throughput method often used in early drug discovery.

Objective: To rapidly assess the aqueous solubility of this compound under non-equilibrium conditions.

Materials and Reagents:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplates

  • Plate reader with turbidity measurement capabilities

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.

  • Aqueous Dilution: Transfer a small, fixed volume of each DMSO solution to corresponding wells of a new 96-well plate containing the aqueous buffer. This rapid dilution can induce precipitation of compounds with low aqueous solubility.

  • Turbidity Measurement: Immediately after the addition of the DMSO stock, and after a short incubation period (e.g., 1-2 hours), measure the turbidity (optical density) of each well using a plate reader.

  • Solubility Determination: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Role in Drug Discovery: Synthesis of γ-Secretase Modulators

This compound serves as a crucial building block in the synthesis of γ-secretase modulators (GSMs). γ-secretase is an enzyme implicated in the pathogenesis of Alzheimer's disease, as it is involved in the production of amyloid-β (Aβ) peptides that form plaques in the brain.[2][3] GSMs are a class of drugs that do not inhibit the enzyme outright but rather modulate its activity to favor the production of shorter, less amyloidogenic Aβ peptides.[4]

The following diagram illustrates a generalized workflow for the discovery and development of a γ-secretase modulator, starting from a precursor like this compound.

drug_discovery_workflow cluster_0 Chemical Synthesis cluster_1 Drug Discovery & Preclinical cluster_2 Clinical Development start 4-Bromopyridazine Hydrobromide synthesis Cross-Coupling Reaction (e.g., Suzuki, Stille) start->synthesis Precursor library Compound Library Generation synthesis->library Diverse Analogs screening High-Throughput Screening (HTS) (γ-Secretase Assay) library->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead lead_opt Lead Optimization (ADME/Tox) hit_to_lead->lead_opt candidate Preclinical Candidate Selection lead_opt->candidate clinical_trials Clinical Trials (Phase I-III) candidate->clinical_trials approval Regulatory Approval clinical_trials->approval

Workflow for γ-Secretase Modulator Drug Discovery.

This workflow begins with a starting material such as this compound, which undergoes chemical modification, often through cross-coupling reactions like the Suzuki or Stille coupling, to generate a library of diverse compounds.[5] These compounds are then screened for their activity as γ-secretase modulators. Promising "hits" from this screening are chemically optimized to improve their potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and to reduce toxicity. This iterative process leads to the selection of a preclinical candidate that can then proceed into clinical trials for evaluation in humans.

References

A Technical Guide to 4-Bromopyridazine Hydrobromide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Commercial Availability, Physicochemical Properties, Synthesis, and Reactivity with Detailed Experimental Protocols and Pathway Visualizations.

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on 4-Bromopyridazine Hydrobromide. This document outlines its commercial availability, key physicochemical properties, synthetic methodologies, and its application in pivotal cross-coupling reactions, supported by detailed experimental protocols. Furthermore, this guide visualizes a key signaling pathway where pyridazine derivatives have shown significant inhibitory activity, offering context for its application in medicinal chemistry and drug discovery.

Commercial Availability

This compound is readily available from a range of chemical suppliers. The following table summarizes the offerings from several prominent vendors, providing key information for procurement.

SupplierCAS NumberMolecular Weight ( g/mol )PurityAvailable QuantitiesStorage Conditions
Sigma-Aldrich 1220039-64-4239.9095%Inquire for availabilityInert atmosphere, store in freezer, under -20°C
Apollo Scientific 1220039-64-4[1]239.9095%[1]250mg, 1g, 5g, 10g[1]-
BLD Pharm 1220039-64-4[2]239.90[2]Inquire for purityInquire for availabilityInert atmosphere, store in freezer, under -20°C[2]
ChemicalBook 1220039-64-4[3]239.90[3]99% (from some suppliers)[3]Varies by supplierInert atmosphere, store in freezer, under -20°C[3]
LGC Standards 1220039-64-4[4]239.90[4]Neat100mg, 500mg, 1g[4]Inquire for details

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for its handling, storage, and application in chemical synthesis.

PropertyValueSource
Molecular Formula C₄H₄Br₂N₂[2][3]
Molecular Weight 239.90 g/mol [2][3][4]
CAS Number 1220039-64-4[1][2][3][4]
Appearance Green to Dark Grey Solid[3]
Solubility DMSO (Slightly), Methanol (Slightly), Water (Slightly)[3]
Storage Temperature Inert atmosphere, Store in freezer, under -20°C[2][3]
InChIKey KSJDIQGRNABAMU-UHFFFAOYSA-N[3]
SMILES C1=NN=CC=C1Br.[H]Br[3]

Synthesis of 4-Bromopyridazine

An industrial preparation method for 4-bromopyridazine has been reported, which can be adapted for laboratory-scale synthesis. The process involves a four-step sequence starting from 3,6-dichloropyridazine. The final step, the bromination of 4-hydroxypyridazine, is detailed below.

Experimental Protocol: Bromination of 4-Hydroxypyridazine

This protocol describes the conversion of 4-hydroxypyridazine to 4-bromopyridazine using phosphorus oxybromide.

Materials:

  • 4-hydroxypyridazine

  • Phosphorus oxybromide (POBr₃)

  • Ice water

  • Concentrated ammonia water (25%)

  • Chloroform (CHCl₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Petroleum ether

  • Cyclohexane

Procedure:

  • In a reaction vessel, combine 4-hydroxypyridazine (e.g., 0.2 kg) with phosphorus oxybromide (e.g., 1.25 kg).

  • Heat the reaction mixture to 60°C and maintain this temperature for 5 hours with stirring.

  • After the reaction is complete, concentrate the solution to dryness at 60°C under reduced pressure.

  • Carefully and slowly add ice water to the residue to quench the excess phosphorus oxybromide.

  • Adjust the pH of the solution to 8.0 by adding concentrated ammonia water (25%).

  • Extract the aqueous layer with chloroform.

  • Collect the organic phase and dry it over anhydrous magnesium sulfate.

  • Filter the solution and evaporate the chloroform from the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using petroleum ether as the eluent.

  • Collect the relevant fractions and remove the solvent by vacuum distillation.

  • Recrystallize the product from cyclohexane and dry to obtain 4-bromopyridazine as a light yellow powder.[5]

Logical Workflow for the Synthesis of 4-Bromopyridazine

G A 3,6-Dichloropyridazine B Chlorination A->B SO2Cl2 C 3,4,6-Trichloropyridazine B->C D Hydrolysis C->D NaOH E 3,6-Dichloro-4-hydroxypyridazine D->E F Reduction E->F H2, Pd/C G 4-Hydroxypyridazine F->G H Bromination G->H POBr3 I 4-Bromopyridazine H->I

Caption: Synthetic pathway for 4-bromopyridazine.

Key Cross-Coupling Reactions

4-Bromopyridazine is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-S bonds. Below are generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, adapted from procedures for structurally similar halo-pyridazines and -pyridines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between 4-bromopyridazine and a boronic acid derivative.

General Experimental Protocol:

  • To a dry reaction flask, add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv), and a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (typically 4:1 v/v).

  • Heat the reaction mixture with stirring to a temperature ranging from 80-100°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle for Suzuki-Miyaura Coupling

G A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X-Ln B->C D Transmetalation C->D R-B(OR)2 E Ar-Pd(II)-R-Ln D->E F Reductive Elimination E->F F->A Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling 4-bromopyridazine with a primary or secondary amine.

General Experimental Protocol:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOtBu or K₃PO₄).

  • Add this compound (1.0 equiv) and the amine coupling partner (1.0-1.2 equiv).

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Seal the vessel and heat the reaction mixture with stirring to a temperature typically between 80-110°C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product by column chromatography.

Catalytic Cycle for Buchwald-Hartwig Amination

G A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X-Ln B->C D Amine Coordination C->D HNR'R'' E [Ar-Pd(II)-X(HNR'R'')Ln] D->E F Deprotonation E->F -HX G Ar-Pd(II)-(NR'R'')-Ln F->G H Reductive Elimination G->H H->A Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between 4-bromopyridazine and a terminal alkyne.

General Experimental Protocol:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI).

  • Add an anhydrous solvent, such as THF or DMF, and a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA).

  • Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C).

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic phase over a drying agent, filter, and remove the solvent under reduced pressure.

  • Purify the resulting alkynylpyridazine by column chromatography.

Catalytic Cycle for Sonogashira Coupling

G cluster_pd Palladium Cycle cluster_cu Copper Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X-Ln B->C D Transmetalation C->D Cu-C≡CR E Ar-Pd(II)-C≡CR-Ln D->E F Reductive Elimination E->F F->A Ar-C≡CR G Cu-X H Alkyne Coordination G->H H-C≡CR I [H-C≡CR-Cu-X] H->I J Deprotonation I->J Base K Cu-C≡CR J->K

Caption: Catalytic cycles of the Sonogashira coupling.

Biological Significance and Signaling Pathway Involvement

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. They have been reported to possess antibacterial, antifungal, and anticancer properties.[6] Of particular interest is their role as inhibitors of key signaling molecules in cancer progression. For instance, certain pyridazine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.

VEGFR-2 Signaling Pathway

The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels. Inhibition of this pathway is a key strategy in cancer therapy. Pyridazine-based inhibitors can block the kinase activity of VEGFR-2, thereby preventing downstream signaling events that lead to cell proliferation, migration, and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Transcription->Angiogenesis

Caption: Simplified VEGFR-2 signaling pathway.

This guide serves as a foundational resource for the utilization of this compound in research and development. The provided information on its availability, properties, synthesis, and reactivity, complemented by detailed protocols and pathway diagrams, is intended to facilitate its effective application in the synthesis of novel chemical entities with potential therapeutic value.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 4-Bromopyridazine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures. Pyridazine scaffolds are prevalent in many biologically active compounds, and the functionalization of this heterocycle is of significant interest in drug discovery.

4-Bromopyridazine, particularly in its hydrobromide salt form, serves as a versatile building block for introducing aryl and heteroaryl substituents at the 4-position of the pyridazine ring. These application notes provide a detailed overview and experimental protocols for the successful application of 4-Bromopyridazine Hydrobromide in Suzuki coupling reactions. The protocols and conditions presented herein are compiled from established procedures for structurally similar brominated pyridazine and pyridine derivatives, offering a robust starting point for reaction optimization.

Principle of the Reaction

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of the aryl halide (4-Bromopyridazine) to a palladium(0) complex. This is followed by transmetalation of the organic group from a boronic acid or ester to the palladium(II) complex. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst. A base is required to activate the organoboron species for transmetalation.[1][2][3]

Note on the Hydrobromide Salt: this compound is an acidic salt. The hydrobromide will react with the base in the reaction mixture. Therefore, it is crucial to use at least one additional equivalent of base to neutralize the salt and ensure a sufficiently basic environment for the catalytic cycle to proceed efficiently.

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids. These protocols are adapted from successful reactions with analogous substrates and should be optimized for specific coupling partners.[4][5]

General Procedure
  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.1–1.5 equiv), and the base (3.0–4.0 equiv, see Table 1 for suggestions).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Add the palladium catalyst and, if necessary, the ligand (see Table 2 for suggestions) to the reaction vessel under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent or solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature with vigorous stirring. Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylpyridazine.

Data Presentation

The following tables summarize typical reagents, catalysts, and reaction conditions that have been successfully employed in the Suzuki coupling of similar brominated heterocycles. These provide a starting point for the optimization of reactions with this compound.

Table 1: Recommended Bases and Solvents

BaseSolvent System (v/v)Typical Temperature (°C)Reference
K₂CO₃1,4-Dioxane / H₂O (4:1)80 - 100[5]
K₃PO₄Toluene or 1,4-Dioxane80 - 110[6]
Cs₂CO₃DMF or 1,4-Dioxane80 - 120
Na₂CO₃ (2M aq.)DME / Ethanol80[4]

Table 2: Common Palladium Catalysts and Ligands

CatalystLigand (if separate)Typical Loading (mol%)NotesReference
Pd(PPh₃)₄-2 - 5A common and effective catalyst for many Suzuki couplings.[4][6]
Pd(dppf)Cl₂-1 - 3Often provides good yields with heteroaryl halides.
Pd₂(dba)₃XPhos, SPhos, or P(t-Bu)₃1 - 3 (Pd), 2 - 6 (Ligand)Bulky, electron-rich phosphine ligands can improve reaction efficiency, especially with challenging substrates.
Pd(OAc)₂PPh₃2 - 5 (Pd), 4 - 10 (Ligand)A versatile catalyst system.

Table 3: Representative Yields for Suzuki Coupling of Bromo-Pyridazine Analogs

Bromopyridazine DerivativeCoupling PartnerCatalystBaseSolventYield (%)Reference
3-Bromo-6-(thiophen-2-yl)pyridazine(4-cyanophenyl)boronic acidPd(PPh₃)₄Na₂CO₃DME/EtOH/H₂O28[4]
3-Bromo-6-(thiophen-2-yl)pyridazine(4-(trifluoromethyl)phenyl)boronic acidPd(PPh₃)₄Na₂CO₃DME/EtOH/H₂O14[4]
5-(4-bromophenyl)-4,6-dichloropyrimidine(4-methoxyphenyl)boronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O60[6]

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br (4-Bromopyridazine) PdII_Aryl Ar-Pd(II)Ln(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Both Ar-Pd(II)Ln(Ar') Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-Ar' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 4-Bromopyridazine HBr Arylboronic Acid Base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Quench and Extract E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterize Product H->I

References

Application Notes and Protocols for 4-Bromopyridazine Hydrobromide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromopyridazine hydrobromide is a versatile heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of novel bioactive molecules. Its pyridazine core is a key structural motif in a variety of pharmacologically active compounds. The presence of a bromine atom at the 4-position allows for facile carbon-carbon and carbon-nitrogen bond formation through various cross-coupling reactions, making it an ideal starting material for the generation of diverse chemical libraries for drug discovery. This document provides an overview of its applications, detailed experimental protocols for key reactions, and insights into the biological relevance of the resulting compounds.

Key Applications in Medicinal Chemistry

This compound serves as a crucial precursor for the synthesis of kinase inhibitors and other targeted therapeutics. The pyridazine scaffold is recognized by the hinge region of many kinases, a critical interaction for potent inhibition. Furthermore, derivatives of 4-bromopyridazine have been explored as γ-secretase modulators, which are of interest in the treatment of Alzheimer's disease.

The primary synthetic transformations involving this compound are palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions enable the introduction of a wide range of aryl, heteroaryl, and amino substituents at the 4-position of the pyridazine ring, providing a powerful tool for structure-activity relationship (SAR) studies.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 4-Bromopyridazine

This protocol describes the synthesis of 4-arylpyridazines from 4-bromopyridazine and an appropriate arylboronic acid. This reaction is fundamental for creating C-C bonds and introducing diverse aromatic moieties.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Na₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/water mixture)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure: [1]

  • To a dry Schlenk flask, add 4-bromopyridazine (as the free base, 1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Under a positive flow of inert gas, add the palladium catalyst (0.05 mmol).

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane/water, 4:1 v/v, 10 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-arylpyridazine.

General Protocol for Buchwald-Hartwig Amination of 4-Bromopyridazine

This protocol outlines the synthesis of N-arylpyridazin-4-amines from 4-bromopyridazine and an aniline derivative. This C-N bond-forming reaction is crucial for introducing amino groups, which can act as key pharmacophores.

Reaction Scheme:

Materials:

  • This compound

  • Aniline or substituted aniline

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, BINAP)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst (0.02 mmol), the phosphine ligand (0.04 mmol), and the base (1.4 mmol) to a dry Schlenk tube.

  • Add the 4-bromopyridazine (as the free base, 1.0 mmol) and the aniline (1.2 mmol).

  • Add the anhydrous, degassed solvent (5 mL).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the N-arylpyridazin-4-amine.

Quantitative Data Summary

The following table summarizes representative quantitative data for compounds synthesized using pyridazine scaffolds in applications relevant to medicinal chemistry. Note that direct data for this compound as a starting material is often embedded within broader synthetic schemes. The data presented here is from a study on pyridazine-based ALK5 inhibitors, which showcases the potency of the resulting compounds.[2]

CompoundTargetAssayIC₅₀ (nM)[2]
Compound 4 ALK5Enzymatic1.6 ± 0.2
Compound 20 ALK5Enzymatic0.8 ± 0.1
Compound 23 ALK5Enzymatic0.9 ± 0.1

Note: The synthesis of these specific compounds started from a 4-amino-6-chloropyridazine scaffold, which is structurally related to derivatives of 4-bromopyridazine.

Signaling Pathway and Experimental Workflow Diagrams

TGF-β/ALK5 Signaling Pathway

Transforming growth factor-β (TGF-β) signaling, which is mediated by the ALK5 receptor, plays a crucial role in cellular processes like growth, differentiation, and fibrosis.[2] Inhibitors of ALK5, often synthesized using pyridazine scaffolds, can block this pathway.

TGF_beta_ALK5_pathway TGF_beta TGF-β TGF_beta_R2 TGF-βR2 TGF_beta->TGF_beta_R2 Binds ALK5 ALK5 TGF_beta_R2->ALK5 Recruits & Activates SMAD2_3 Smad2/3 ALK5->SMAD2_3 Phosphorylates p_SMAD2_3 p-Smad2/3 SMAD_complex Smad2/3/4 Complex p_SMAD2_3->SMAD_complex Forms complex with SMAD4 Smad4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Affects Inhibitor Pyridazine-based ALK5 Inhibitor Inhibitor->ALK5 Inhibits

Caption: TGF-β/ALK5 signaling pathway and its inhibition.

Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification start Start reagents Combine Reactants: - 4-Bromopyridazine - Arylboronic Acid - Base start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert catalyst Add Palladium Catalyst and Solvent inert->catalyst heat Heat and Stir (80-100 °C) catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Pure Product purify->end

References

Application Notes and Protocols: 4-Bromopyridazine Hydrobromide as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-Bromopyridazine Hydrobromide as a key intermediate in the synthesis of novel pharmaceutical compounds, particularly focusing on its application in the development of γ-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its pyridazine core is a key structural motif in a variety of biologically active molecules. The presence of a bromine atom provides a reactive handle for a range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of diverse molecular fragments. This versatility makes it a valuable intermediate in the synthesis of complex drug candidates.

Recent research has highlighted the importance of pyridazine-derived compounds as potent and selective γ-secretase modulators (GSMs). These molecules are being investigated as a promising therapeutic strategy for Alzheimer's disease, aiming to allosterically modulate the activity of γ-secretase to reduce the production of the toxic amyloid-β (Aβ42) peptide in favor of shorter, less amyloidogenic forms.[1]

Applications in the Synthesis of γ-Secretase Modulators

The pyridazine scaffold is a central component of a novel class of GSMs that have demonstrated exceptional potency in attenuating the production of Aβ42.[1] The synthesis of these modulators often involves the construction of a disubstituted pyridazine core, where this compound can serve as a key starting material or a closely related analogue.

The general synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the 4-position of the pyridazine ring. This is a crucial step in building the molecular complexity required for potent γ-secretase modulation.

Quantitative Data from Preclinical Studies of Pyridazine-Derived GSMs

The following tables summarize the in vitro activity and pharmacokinetic properties of representative pyridazine-derived GSMs from preclinical studies. This data showcases the potential of this class of compounds in Alzheimer's disease research.

Table 1: In Vitro Activity of Pyridazine-Derived GSMs [1]

CompoundAβ42 IC₅₀ (nM)Aβ40 IC₅₀ (nM)Aβ38 EC₅₀ (nM)
Compound 1 (BPN-15606)1311020
Compound 289515
Compound 31010518

IC₅₀ values represent the concentration required for 50% inhibition of Aβ42 or Aβ40 secretion. EC₅₀ values represent the concentration required for a 50% increase in Aβ38 secretion.

Table 2: In Vitro ADMET Profile of Pyridazine-Derived GSMs [1]

CompoundCalculated logPKinetic Aqueous Solubility (µM, pH 7.4)
Compound 1 (BPN-15606)3.550
Compound 23.275
Compound 33.460

ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity.

Experimental Protocols

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a key step in the synthesis of pyridazine-based γ-secretase modulators, using a halopyridazine as a starting material.

Protocol: Suzuki-Miyaura Cross-Coupling of a Halopyridazine with an Arylboronic Acid

Materials:

  • This compound (or a related halopyridazine)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the halopyridazine (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) and the palladium catalyst (0.01-0.05 eq.).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Signaling Pathway

The primary target of the pharmaceutical compounds synthesized from this compound is γ-secretase, a key enzyme in the processing of the amyloid precursor protein (APP). The following diagram illustrates the amyloidogenic pathway of APP processing and the therapeutic intervention by γ-secretase modulators.

APP_Processing_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Membrane Membrane APP Amyloid Precursor Protein (APP) b_secretase β-secretase APP->b_secretase Cleavage sAPPb sAPPβ Ab42 Aβ42 (toxic) Plaques Amyloid Plaques Ab42->Plaques Aggregation Ab_short Shorter Aβ peptides (less toxic) AICD AICD b_secretase->sAPPb g_secretase γ-secretase b_secretase->g_secretase C99 fragment g_secretase->Ab42 g_secretase->Ab_short Shifts cleavage g_secretase->AICD GSM γ-Secretase Modulator (e.g., Pyridazine-derived) GSM->g_secretase Modulates

Caption: Amyloid Precursor Protein (APP) processing pathway and the action of γ-secretase modulators.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of a pyridazine-based pharmaceutical candidate.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start 4-Bromopyridazine Hydrobromide suzuki Suzuki-Miyaura Cross-Coupling start->suzuki modification Further Functionalization suzuki->modification purification Purification & Characterization modification->purification invitro In Vitro Assays (γ-secretase activity) purification->invitro admet ADMET Profiling invitro->admet invivo In Vivo Studies (Animal Models) admet->invivo lead_candidate Lead Candidate Identification invivo->lead_candidate

Caption: General workflow for the development of pyridazine-based pharmaceutical candidates.

References

Application Notes and Protocol for Sonogashira Coupling with 4-Bromopyridazine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex with a copper(I) co-catalyst, is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecules and conjugated systems.[3] Pyridazine scaffolds are prevalent in numerous biologically active compounds, and their functionalization via Sonogashira coupling offers a direct route to novel drug candidates and functional materials.

This document provides a detailed protocol for the Sonogashira coupling of 4-Bromopyridazine Hydrobromide with terminal alkynes. Given the electron-deficient nature of the pyridazine ring and the hydrobromide salt form of the starting material, careful optimization of the reaction conditions, particularly the choice and amount of base, is crucial for achieving high yields.

Reaction Principle

The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper. The palladium cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species. Concurrently, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne, facilitated by a base. A subsequent transmetalation step, where the acetylide group is transferred from copper to the palladium complex, is followed by reductive elimination to yield the final alkynyl-substituted pyridazine and regenerate the active Pd(0) catalyst. The base plays a critical role in neutralizing the hydrogen bromide salt of the starting material and deprotonating the terminal alkyne.[1][4]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃) (if using a Pd(II) precatalyst)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), or an inorganic base like K₂CO₃ or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or a mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 3-10 mol%) under an inert atmosphere. If using a Pd(II) precatalyst like Pd(PPh₃)₂Cl₂, add a phosphine ligand such as PPh₃ (e.g., 4-10 mol%).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., DMF). Subsequently, add the base. Note: Since this compound is an acidic salt, at least 2.0 equivalents of an amine base (e.g., Et₃N, DIPEA) are required; one equivalent to neutralize the HBr salt and another to deprotonate the alkyne. Using an excess of the amine base (e.g., 3-4 equivalents or using it as a co-solvent) is common. If using an inorganic base like K₂CO₃ or Cs₂CO₃, 2-3 equivalents are typically sufficient.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (typically between 50-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 4-alkynylpyridazine.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of various bromo-N-heterocycles, providing a basis for optimizing the reaction with this compound.

Table 1: Sonogashira Coupling of Bromopyridines with Terminal Alkynes

EntryBromopyridineAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5.0)CuI (5.0)Et₃NDMF100395
23,5-Dibromo-2,6-dichloropyridinePhenylacetylenePd(PPh₃)₄ (5.0)CuI (10.0)Et₃NTHF601285 (mono-alkynylated)
35-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15.0)CuI (30.0)Et₃NTHFRT16Low (25%)
46-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ (15.0)CuI (30.0)Et₃NTHFRT1670

Data adapted from various sources for illustrative purposes.

Table 2: Optimization of Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene

EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2.5)PPh₃ (5.0)Et₃NDMF10085
2PdCl₂(PPh₃)₂ (2.5)-Et₃NDMF10092
3Pd(CF₃COO)₂ (2.5)PPh₃ (5.0)K₂CO₃DMF10065
4Pd(CF₃COO)₂ (2.5)PPh₃ (5.0)Et₃NTHF8078
5Pd(CF₃COO)₂ (2.5)PPh₃ (5.0)Et₃NDMF8088
6Pd(CF₃COO)₂ (2.5)PPh₃ (5.0)Et₃NDMF10095

Adapted from Zhu, Q., et al. (2017). Modern Research in Catalysis, 6, 121-133.[5]

Mandatory Visualizations

Sonogashira_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation alkyne_pd_complex Ar-Pd(II)(C≡CR)L₂ transmetalation->alkyne_pd_complex cu_catalyst CuX transmetalation->cu_catalyst reductive_elimination Reductive Elimination alkyne_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-C≡CR reductive_elimination->product cu_acetylide Cu-C≡CR cu_catalyst->cu_acetylide R-C≡C-H, Base base_h Base-H⁺X⁻ alkyne R-C≡C-H cu_acetylide->transmetalation base Base aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental_Workflow setup 1. Reaction Setup (Schlenk Flask, Reagents, Inert Atm.) addition 2. Solvent, Base & Alkyne Addition setup->addition reaction 3. Reaction (Stirring at specified Temp.) addition->reaction monitoring 4. Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 5. Work-up (Extraction & Washing) monitoring->workup Complete purification 6. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for Sonogashira coupling.

Conclusion

The Sonogashira coupling of this compound provides an effective method for the synthesis of novel 4-alkynylpyridazine derivatives. The success of this reaction is highly dependent on the careful selection of the catalyst system, solvent, and particularly the base, which must be sufficient to both neutralize the starting material's hydrobromide salt and facilitate the catalytic cycle. The provided protocol and data serve as a valuable starting point for researchers in the development of new chemical entities for pharmaceutical and materials science applications. Further optimization of reaction parameters for specific substrates is encouraged to achieve maximal yields and purity.

References

Application Notes: 4-Bromopyridazine Hydrobromide for the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis. The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a major focus of modern drug discovery. The pyridazine scaffold is a privileged heterocyclic motif frequently incorporated into the design of potent and selective kinase inhibitors. 4-Bromopyridazine hydrobromide serves as a versatile and essential building block for the synthesis of these inhibitors, enabling the introduction of the pyridazine core through robust and efficient chemical transformations.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors targeting various signaling pathways.

Synthetic Strategies and Key Reactions

This compound is primarily utilized in palladium-catalyzed cross-coupling reactions to construct the core structure of kinase inhibitors. The two most common and powerful methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, at the 4-position of the pyridazine ring, enabling the connection of various aryl, heteroaryl, or amino moieties that are critical for binding to the kinase active site.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the 4-position of the pyridazine ring and various aryl or heteroaryl boronic acids or esters. This reaction is fundamental for synthesizing inhibitors where an aromatic group is required to interact with the kinase.[1][2][3]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is used to form a C-N bond, linking a primary or secondary amine to the 4-position of the pyridazine.[4][5] This is a key step in the synthesis of inhibitors that feature an amino-linkage, which can act as a crucial hydrogen bond donor or acceptor in the kinase hinge region.[6][7]

Data Presentation

Table 1: Synthesis of Kinase Inhibitor Scaffolds using Pyridazine Derivatives
Starting MaterialCoupling PartnerReaction TypeCatalyst / BaseProduct ScaffoldTarget KinaseRef.
4,6-dichloropyridazine derivative(5-chloro-2-fluorophenyl) boronic acidSuzuki CouplingNot specified4,6-disubstituted pyridazineALK5[6]
4,5-dibromo-2-methylpyridazin-3(2H)-oneFerroceneboronic acidSuzuki-Miyaura CouplingPd(OAc)2/SPhos / K3PO44-ferrocenyl-5-bromo-2-methylpyridazin-3(2H)-oneN/A[8]
3,6-dichloropyridazine3-(trifluoromethoxy)anilineBuchwald-Hartwig AminationNot specified3-chloro-6-(3-(trifluoromethoxy)phenylamino)pyridazineDYRK1A[9]
3-chloro-6-iodopyridazineVarious alkynesSonogashira CouplingNot specified3-alkynyl-6-chloropyridazineRET[10]
Table 2: Biological Activity of Synthesized Pyridazine-Based Kinase Inhibitors
CompoundTarget KinaseIC50 / Ki ValueCell Line / AssayRef.
Compound 20 (ALK5 Inhibitor)ALK5pKi = 9.29Enzymatic Assay[6]
Compound 23 (ALK5 Inhibitor)ALK5pKi = 9.07Enzymatic Assay[6]
Furan-2-yl 10 (DYRK1A Inhibitor)DYRK1A0.89 µMEnzymatic Assay[11]
Pyridin-4-yl 19 (DYRK1A Inhibitor)DYRK1A0.45 µMEnzymatic Assay[11]
Compound 12h (RET Inhibitor)RET (wild-type)11 nMEnzymatic Assay[12]
Compound 17 (DYRK1A Inhibitor)DYRK1A0.0019 µM (Kd)Isothermal Titration Calorimetry[9]
Compound 29 (DYRK1A Inhibitor)DYRK1A0.0011 µM (Kd)Isothermal Titration Calorimetry[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed coupling of a bromopyridazine derivative with an aryl/heteroaryl boronic acid.[3][8]

Materials:

  • This compound or a derivative

  • Aryl/heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, 2-5 mol%)

  • Base (e.g., K2CO3, K3PO4, Na2CO3, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed microwave vial

Procedure:

  • To a Schlenk flask or microwave vial, add the bromopyridazine derivative, aryl/heteroaryl boronic acid, palladium catalyst, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (repeat this cycle three times).[1]

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C) for the specified time (1-24 hours). Microwave irradiation can significantly reduce reaction times.[3]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and water.

  • Separate the organic layer, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed amination of a bromopyridazine derivative.[4][5]

Materials:

  • This compound or a derivative

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2, 1-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, RuPhos, 1-10 mol%)

  • Base (e.g., NaOtBu, Cs2CO3, K3PO4, 1.5-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed tube

Procedure:

  • To a Schlenk flask, add the palladium catalyst, phosphine ligand, and base.

  • Seal the flask, evacuate, and backfill with inert gas (repeat three times).

  • Add the anhydrous solvent, followed by the bromopyridazine derivative and the amine.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for the necessary time (2-24 hours).[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.[4]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Signaling Pathways

TGF_beta_ALK5_Signaling TGFb TGF-β Ligand TGFbR2 TGF-βRII TGFb->TGFbR2 binds ALK5 ALK5 (TGF-βRI) TGFbR2->ALK5 recruits & phosphorylates SMAD23 Smad2/3 ALK5->SMAD23 phosphorylates pSMAD23 p-Smad2/3 Complex Smad2/3/4 Complex pSMAD23->Complex binds SMAD4 Smad4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus translocates to Transcription Gene Transcription (Fibrosis, Cell Growth) Nucleus->Transcription regulates Inhibitor ALK5 Inhibitor (Pyridazine-based) Inhibitor->ALK5 inhibits

Caption: TGF-β/ALK5 signaling pathway and the point of inhibition.[6][13][14]

RET_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GFL GFL Ligand GFRa GFRα Co-receptor GFL->GFRa binds RET RET Receptor Tyrosine Kinase GFRa->RET recruits RET->RET RAS RAS/RAF/MEK/ERK Pathway RET->RAS activates PI3K PI3K/AKT Pathway RET->PI3K activates PLCg PLCγ Pathway RET->PLCg activates Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation PLCg->Proliferation Inhibitor RET Inhibitor (Imidazopyridazine-based) Inhibitor->RET inhibits

Caption: RET receptor tyrosine kinase signaling pathway.[12][15][16]

DYRK1A_Signaling cluster_downstream Downstream Targets & Processes DYRK1A DYRK1A Kinase NFAT NFAT Transcription Factors DYRK1A->NFAT phosphorylates APP Amyloid Precursor Protein DYRK1A->APP phosphorylates Tau Tau Protein DYRK1A->Tau phosphorylates CellCycle Cell Cycle Regulators (e.g., Cyclin D1) DYRK1A->CellCycle phosphorylates Splicing Alternative Splicing Factors DYRK1A->Splicing phosphorylates Inhibitor DYRK1A Inhibitor (Pyridazinone-based) Inhibitor->DYRK1A inhibits Gene_Expression Gene Expression (Neuronal Development) NFAT->Gene_Expression regulates Proliferation Cell Proliferation CellCycle->Proliferation controls

Caption: Simplified overview of DYRK1A cellular functions.[17][18][19]

Experimental Workflow

Kinase_Inhibitor_Workflow Start 4-Bromopyridazine Hydrobromide Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biochemical Screening (Kinase Panel) Characterization->Screening CellAssay Cell-Based Assays (Proliferation, Apoptosis) Screening->CellAssay Optimization Lead Optimization (SAR Studies) CellAssay->Optimization Optimization->Coupling Iterative Synthesis Candidate Drug Candidate Optimization->Candidate

Caption: General workflow for synthesis and evaluation of kinase inhibitors.

References

Application Notes and Protocols for the Heck Reaction of 4-Bromopyridazine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for performing the Heck reaction with 4-Bromopyridazine Hydrobromide. The information is intended for use by qualified professionals in the fields of chemical research and drug development.

Introduction

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis.[1][2][3] It facilitates the coupling of an unsaturated halide or triflate with an alkene in the presence of a base and a palladium catalyst to yield a substituted alkene.[1] This reaction is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and fine chemicals.

4-Bromopyridazine is an electron-deficient heteroaromatic compound, and its derivatives are of interest in medicinal chemistry. The presence of the bromine atom provides a handle for functionalization via cross-coupling reactions. The hydrobromide salt form of this substrate requires special consideration regarding the amount of base used in the reaction.

Reaction Principle

The catalytic cycle of the Heck reaction generally involves the following key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 4-bromopyridazine.

  • Alkene Coordination and Insertion: The alkene coordinates to the palladium(II) complex, followed by migratory insertion of the pyridazine moiety into the alkene double bond.

  • β-Hydride Elimination: Elimination of a palladium hydride species from the alkyl-palladium intermediate forms the final substituted alkene product.

  • Reductive Elimination: The palladium hydride species is reductively eliminated in the presence of a base to regenerate the active palladium(0) catalyst.

Experimental Protocols

Below are generalized protocols for the Heck reaction of this compound with representative alkenes. Optimization may be required for specific substrates.

Protocol 1: Heck Reaction with an Acrylate Ester

This protocol describes the reaction of this compound with an acrylate ester, such as ethyl acrylate.

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).

  • Add anhydrous N,N-Dimethylformamide (5 mL) to the flask.

  • Stir the mixture at room temperature for 10 minutes to allow for the formation of the active catalyst.

  • Add potassium carbonate (3.0 mmol). Note: An excess of base is required to neutralize the hydrobromide salt and the HBr generated during the reaction.

  • Add ethyl acrylate (1.2 mmol).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction with Styrene

This protocol details the reaction of this compound with styrene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN), anhydrous

  • Nitrogen or Argon gas

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), Palladium(II) acetate (0.03 mmol, 3 mol%), and Tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).

  • Add anhydrous acetonitrile (5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add triethylamine (3.0 mmol).

  • Add styrene (1.5 mmol).

  • Heat the reaction mixture to reflux (approximately 82 °C) for 6-18 hours, monitoring by TLC or GC-MS.

  • After the reaction is complete, cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash chromatography.

Data Presentation

The following table summarizes typical conditions for the Heck reaction of aryl bromides, which can be adapted for this compound.

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(OAc)₂Pd(PPh₃)₄PdCl₂(PPh₃)₂
Ligand PPh₃NoneNone
Base K₂CO₃Et₃NNaOAc
Solvent DMFAcetonitrileToluene
Temperature 80-120 °CReflux100-140 °C
Typical Yields Moderate to HighModerate to HighModerate to High

Mandatory Visualizations

Heck Reaction Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L2) OxAdd->PdII Coord Alkene Coordination PdII->Coord Alkene Insert Migratory Insertion Coord->Insert Elim β-Hydride Elimination Insert->Elim RedElim Reductive Elimination Elim->RedElim H-Pd(II)-X(L2) Product Substituted Alkene Elim->Product RedElim->Pd0 Base Base Base Base->RedElim ArX 4-Bromopyridazine ArX->OxAdd Alkene Alkene Alkene->Coord

Caption: The catalytic cycle of the Heck reaction.

Experimental Workflow for Heck Reaction

experimental_workflow cluster_prep Reaction Setup cluster_workup Work-up and Purification start Dry Schlenk Flask under Inert Atmosphere add_reagents Add 4-Bromopyridazine HBr, Pd Catalyst, and Ligand start->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent stir1 Stir at Room Temperature add_solvent->stir1 add_base Add Base stir1->add_base add_alkene Add Alkene add_base->add_alkene heat Heat to Reaction Temperature add_alkene->heat cool Cool to Room Temperature heat->cool Monitor by TLC/GC-MS quench Quench and Extract cool->quench dry Dry Organic Layer quench->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the Heck reaction.

References

Application Notes and Protocols: 4-Bromopyridazine Hydrobromide in the Synthesis of γ-Secretase Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of γ-secretase modulators (GSMs) derived from 4-bromopyridazine hydrobromide. The protocols outlined below are based on established synthetic methodologies for analogous pyridazine-containing compounds and are intended to serve as a foundational guide for the development of novel therapeutics for Alzheimer's disease.

Introduction to γ-Secretase Modulators

γ-Secretase is a multi-protein enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP), leading to the production of amyloid-beta (Aβ) peptides of varying lengths.[1] An imbalance in Aβ production, particularly an increase in the ratio of the aggregation-prone Aβ42 peptide to the less amyloidogenic Aβ40, is a central event in the pathogenesis of Alzheimer's disease.[1] Unlike γ-secretase inhibitors (GSIs), which block the enzyme's activity altogether and can lead to side effects due to inhibition of other signaling pathways like Notch, γ-secretase modulators (GSMs) allosterically modulate the enzyme to favor the production of shorter, less harmful Aβ peptides, such as Aβ38, without significantly affecting the overall activity of γ-secretase.[1][2] Pyridazine-containing compounds have emerged as a promising class of potent and brain-penetrant GSMs.[1]

Signaling Pathway of γ-Secretase

The canonical signaling pathway involving γ-secretase includes the processing of both APP and the Notch receptor. Understanding this pathway is crucial for appreciating the selective action of GSMs.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space APP APP gamma_secretase γ-Secretase Complex APP->gamma_secretase C99 fragment processed by sAPPb sAPPβ APP->sAPPb Releases sAPPa sAPPα APP->sAPPa Releases Notch Notch Receptor Notch->gamma_secretase NEXT fragment processed by ADAM ADAM Protease Notch->ADAM Shedding by AICD AICD gamma_secretase->AICD Releases NICD NICD gamma_secretase->NICD Releases Ab_peptides Aβ Peptides (Aβ40, Aβ42, Aβ38) gamma_secretase->Ab_peptides Produces gamma_secretase->Ab_peptides Shifts production to shorter Aβ (e.g., Aβ38) beta_secretase β-Secretase beta_secretase->APP Cleavage alpha_secretase α-Secretase alpha_secretase->APP Non-amyloidogenic cleavage Ligand Ligand (e.g., Delta, Jagged) Ligand->Notch Binds to ADAM->Notch Nucleus_APP Nucleus (Gene Transcription) AICD->Nucleus_APP Translocates to Nucleus_Notch Nucleus (Gene Transcription - Cell Fate) NICD->Nucleus_Notch Translocates to Plaques Amyloid Plaques Ab_peptides->Plaques Aggregates to form GSM γ-Secretase Modulator (GSM) GSM->gamma_secretase Allosterically modulates

Caption: γ-Secretase signaling in APP and Notch pathways.

Synthesis of Pyridazine-Derived γ-Secretase Modulators

The synthesis of γ-secretase modulators with a pyridazine core typically involves the functionalization of a halogenated pyridazine scaffold. This compound serves as a versatile starting material for introducing various substituents through cross-coupling reactions. A representative synthetic workflow is depicted below, showcasing a Suzuki coupling followed by a Buchwald-Hartwig amination.

G cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Buchwald-Hartwig Amination start 4-Bromopyridazine Hydrobromide intermediate1 4-Arylpyridazine start->intermediate1 Reaction final_product Pyridazine-based γ-Secretase Modulator intermediate1->final_product Reaction reagents1 Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) reagents1->intermediate1 reagents2 Amine Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) reagents2->final_product

Caption: Synthetic workflow for pyridazine-based GSMs.

Experimental Protocols

The following protocols are generalized procedures for the key synthetic steps in preparing pyridazine-derived GSMs from this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromopyridazine

This protocol describes the palladium-catalyzed cross-coupling of 4-bromopyridazine with an arylboronic acid to introduce a key structural motif.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3-5 mol%)

  • Base (e.g., Potassium carbonate, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/water mixture, 4:1)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and the base (2-3 eq.).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-arylpyridazine.

Protocol 2: Buchwald-Hartwig Amination of a Halogenated Pyridazine Intermediate

This protocol details the introduction of an amine substituent, a common feature in many GSMs, onto a halogenated pyridazine intermediate. This step would typically follow the initial functionalization of the pyridazine core. For this example, we assume a di-halogenated pyridazine is used as in some literature procedures.

Materials:

  • Halogenated pyridazine intermediate (e.g., 3-chloro-6-arylpyridazine, 1.0 eq.)

  • Amine (1.2 equivalents)

  • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), 2-4 mol%)

  • Ligand (e.g., Xantphos, 4-8 mol%)

  • Base (e.g., Cesium carbonate, 1.5-2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry reaction flask, combine the halogenated pyridazine intermediate (1.0 eq.), the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the amine (1.2 eq.).

  • Heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aminopyridazine GSM.

Data Presentation

The following tables summarize the in vitro activity and pharmacokinetic properties of representative pyridazine-derived GSMs from published studies.[1]

Table 1: In Vitro Activity of Pyridazine-Derived GSMs

CompoundAβ42 IC₅₀ (nM)Aβ40 IC₅₀ (nM)Aβ38 EC₅₀ (nM)
Compound 1 (BPN-15606) 3.210084
Compound 2 4.18018
Compound 3 5.38729

IC₅₀ represents the concentration for 50% inhibition of Aβ secretion. EC₅₀ represents the concentration for 50% potentiation of Aβ secretion.

Table 2: In Vitro ADMET Profile of Pyridazine-Derived GSMs

CompoundcLogPKinetic Aqueous Solubility (µM, pH 7.4)
Compound 1 (BPN-15606) 3.412
Compound 2 3.516
Compound 3 3.710

cLogP is the calculated partition coefficient.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel γ-secretase modulators. The synthetic routes, primarily involving palladium-catalyzed cross-coupling reactions, allow for the creation of a diverse library of compounds for structure-activity relationship studies. The data presented for analogous pyridazine-derived GSMs demonstrate the potential of this scaffold to yield potent and pharmacokinetically favorable drug candidates for the treatment of Alzheimer's disease. The provided protocols offer a solid foundation for researchers to explore this promising area of medicinal chemistry.

References

Application Notes and Protocols for the Scalable Synthesis of Derivatives from 4-Bromopyridazine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the scalable synthesis of diverse derivatives from 4-Bromopyridazine Hydrobromide. This document outlines detailed protocols for key cross-coupling reactions, presents quantitative data in structured tables, and visualizes relevant biological signaling pathways and experimental workflows.

Introduction

4-Bromopyridazine is a versatile heterocyclic building block in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. The pyridazine core is present in numerous compounds investigated for their potential as kinase inhibitors, antihistamines, and modulators of GABA-A receptors.[1] The bromine atom at the 4-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures.

This document focuses on three principal, scalable cross-coupling reactions for the derivatization of 4-bromopyridazine:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, introducing aryl and heteroaryl moieties.

  • Sonogashira Coupling: For the creation of C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds, introducing a variety of amino groups.

Data Presentation: Quantitative Summary of Cross-Coupling Reactions

The following tables summarize representative reaction conditions and yields for the scalable synthesis of 4-substituted pyridazine derivatives. It is important to note that this compound first requires neutralization with a base to liberate the free 4-bromopyridazine for efficient coupling.

Table 1: Suzuki-Miyaura Coupling of 4-Bromopyridazine with Various Boronic Acids

EntryAryl/Heteroaryl Boronic AcidPd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O8018-2260
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O8018-2275
33-Pyridinylboronic acidPd(PPh₃)₄ (10)-Na₂CO₃ (2)Dioxane120 (MW)0.585
42-Thienylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2)Toluene1001288

Data compiled from analogous reactions in the literature.[2][3]

Table 2: Sonogashira Coupling of 4-Bromopyridazine with Terminal Alkynes

EntryTerminal AlkynePd-Catalyst (mol%)Cu(I) Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT690
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DIPEADMF50892
31-HexynePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT685
4Ethynylbenzene(AllylPdCl)₂ (2.5)-Hunig's Base (2)DMFRT1288

Data compiled from analogous reactions in the literature.[4][5][6]

Table 3: Buchwald-Hartwig Amination of 4-Bromopyridazine with Various Amines

EntryAminePd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)Xantphos (2)NaOtBu (1.4)Toluene1002485
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane1101878
3BenzylaminePd(OAc)₂ (2)X-Phos (4)K₃PO₄ (2)Toluene1001682
4PiperidinePd₂(dba)₂ (1.5)(±)BINAP (3)NaOtBu (1.4)m-xylene120 (MW)191

Data compiled from analogous reactions in the literature.[7][8][9][10]

Experimental Protocols

Neutralization of this compound

Objective: To obtain free 4-bromopyridazine from its hydrobromide salt for use in subsequent cross-coupling reactions.

Materials:

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a minimal amount of water in a round-bottom flask.

  • Carefully add saturated aqueous NaHCO₃ solution dropwise with stirring until gas evolution ceases and the pH of the solution is ~8.

  • Transfer the aqueous solution to a separatory funnel and extract with DCM (3 x 50 mL for a 10 g scale).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 4-bromopyridazine as a solid. The product is typically used in the next step without further purification.

General Protocol for Scalable Suzuki-Miyaura Coupling

Objective: To synthesize 4-aryl or 4-heteroaryl pyridazine derivatives.

Materials:

  • 4-Bromopyridazine

  • Aryl/Heteroaryl boronic acid (1.1 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Schlenk flask or jacketed reactor

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask or reactor under an inert atmosphere, add 4-bromopyridazine (1.0 equiv.), the aryl/heteroaryl boronic acid (1.1 equiv.), the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with inert gas three times.

  • Add the degassed solvent via cannula or pump.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Scalable Sonogashira Coupling

Objective: To synthesize 4-alkynylpyridazine derivatives.

Materials:

  • 4-Bromopyridazine

  • Terminal alkyne (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%) (for copper-catalyzed variant)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask or jacketed reactor

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reactor under an inert atmosphere, add 4-bromopyridazine (1.0 equiv.), the palladium catalyst, and CuI (if applicable).

  • Evacuate and backfill with inert gas three times.

  • Add the anhydrous, degassed solvent and the amine base via syringe or pump.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at the appropriate temperature (room temperature to 80 °C) until completion, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Scalable Buchwald-Hartwig Amination

Objective: To synthesize 4-aminopyridazine derivatives.

Materials:

  • 4-Bromopyridazine

  • Amine (1.2 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or jacketed reactor

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk flask or reactor with the palladium precatalyst, the phosphine ligand, and the base.

  • Add 4-bromopyridazine (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat with vigorous stirring to the desired temperature (typically 100-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways targeted by pyridazine derivatives and a general experimental workflow for their synthesis and purification.

G cluster_0 General Workflow for Synthesis of 4-Substituted Pyridazines start 4-Bromopyridazine Hydrobromide neutralization Neutralization (e.g., NaHCO3) start->neutralization free_base 4-Bromopyridazine neutralization->free_base coupling Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) free_base->coupling product Crude 4-Substituted Pyridazine Derivative coupling->product workup Aqueous Workup & Extraction product->workup purification Purification (Chromatography/ Recrystallization) workup->purification final_product Pure 4-Substituted Pyridazine Derivative purification->final_product

Caption: General experimental workflow for the synthesis of 4-substituted pyridazine derivatives.

p38_MAPK_pathway stress Stress / Cytokines mapkkk MAPKKK (e.g., ASK1, TAK1) stress->mapkkk mapkk MKK3 / MKK6 mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates downstream Downstream Targets (e.g., ATF2, MK2) p38->downstream phosphorylates response Inflammation / Apoptosis downstream->response inhibitor Pyridazine Kinase Inhibitor inhibitor->p38

Caption: Simplified p38 MAPK signaling pathway, a target for anti-inflammatory pyridazine derivatives.[11][12]

H3R_signaling histamine Histamine h3r Histamine H3 Receptor (Presynaptic Autoreceptor) histamine->h3r gi Gi/o Protein h3r->gi activates ac Adenylyl Cyclase gi->ac inhibits camp cAMP ac->camp converts ATP to neurotransmitter Neurotransmitter Release (e.g., Dopamine, Serotonin) camp->neurotransmitter decreased release antagonist Pyridazine H3R Antagonist antagonist->h3r

GABA_A_receptor gaba GABA gaba_a GABA-A Receptor (Ligand-gated Cl- channel) gaba->gaba_a binds cl_influx Cl- Influx gaba_a->cl_influx opens channel for hyperpolarization Membrane Hyperpolarization cl_influx->hyperpolarization inhibition Neuronal Inhibition hyperpolarization->inhibition modulator Pyridazine Derivative (Positive Allosteric Modulator) modulator->gaba_a enhances effect of GABA

Caption: GABA-A receptor signaling, a target for anxiolytic pyridazine derivatives.[16][17][18]

References

Application Notes and Protocols for Asymmetric Synthesis Utilizing Pyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A comprehensive review of scientific literature indicates that 4-Bromopyridazine Hydrobromide is primarily utilized as a versatile building block in organic synthesis rather than as a direct component, such as a catalyst or chiral ligand, in asymmetric synthesis. Its application is noted in the preparation of more complex molecules, including γ-secretase modulators. While direct applications of this compound in enantioselective transformations are not extensively documented, the inherent electronic and structural properties of the pyridazine core present significant potential for the design of novel chiral ligands.

The pyridazine ring is characterized by its weak basicity, a substantial dipole moment that facilitates π-π stacking interactions, and a robust capacity for dual hydrogen bonding. These features are highly desirable in the design of chiral ligands for asymmetric catalysis, where precise control of the steric and electronic environment around a metal center is paramount for achieving high enantioselectivity.

Given the limited specific data on this compound in asymmetric synthesis, this document will focus on a closely related and well-established area: the use of chiral ligands based on the pyridine scaffold, a structural isomer of pyridazine. The principles and protocols described herein for pyridine-based ligands can serve as a foundational guide for the prospective development and application of novel pyridazine-based chiral ligands. Specifically, we will detail the application of a Pyridine-Oxazoline (PyBox) type ligand in a representative asymmetric catalytic reaction.

Application: Asymmetric Friedel-Crafts Alkylation of Indoles with Nitroalkenes Catalyzed by a Chiral PyBox-Cu(II) Complex

Chiral pyridine-oxazoline (PyBox) ligands are a class of privileged C2-symmetric chiral ligands that have demonstrated exceptional efficacy in a wide range of asymmetric catalytic reactions. When complexed with transition metals such as copper(II), they form chiral Lewis acids that can effectively catalyze enantioselective carbon-carbon bond-forming reactions.

One notable application is the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes. This reaction is of significant interest in medicinal chemistry as it provides access to chiral β-indolyl-nitroalkanes, which are precursors to a variety of biologically active compounds, including chiral tryptamines and other indole alkaloids. The PyBox-Cu(II) catalyst provides a well-defined chiral environment that directs the approach of the indole nucleophile to one face of the nitroalkene, resulting in high levels of enantioselectivity.

Workflow for Asymmetric Friedel-Crafts Alkylation

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_workup Work-up and Purification PyBox PyBox Ligand Catalyst Chiral PyBox-Cu(II) Complex PyBox->Catalyst Mixing in Solvent CuOTf2 Cu(OTf)2 CuOTf2->Catalyst Reaction Friedel-Crafts Alkylation (Room Temperature, 24h) Catalyst->Reaction Catalysis (5 mol%) Indole Indole Indole->Reaction Nitroalkene Nitroalkene Nitroalkene->Reaction Quench Quenching Reaction->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Chiral Product Purification->Product

Caption: Workflow for the PyBox-Cu(II) catalyzed asymmetric Friedel-Crafts alkylation.

Experimental Protocols

Protocol 1: Synthesis of the Chiral PyBox-Cu(II) Catalyst

This protocol describes the in situ preparation of the active catalyst.

Materials:

  • Chiral Pyridine-Oxazoline (PyBox) ligand (e.g., (S,S)-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the PyBox ligand (0.025 mmol, 5 mol%).

  • Add anhydrous dichloromethane (1.0 mL).

  • Stir the solution at room temperature until the ligand is fully dissolved.

  • Add Cu(OTf)₂ (0.025 mmol, 5 mol%) to the solution.

  • Stir the resulting mixture at room temperature for 1 hour. The formation of the complex is often indicated by a color change. The light green solution is now ready for use in the asymmetric reaction.

Protocol 2: Asymmetric Friedel-Crafts Alkylation

Materials:

  • Indole (0.5 mmol, 1.0 equiv)

  • β-Nitrostyrene (0.6 mmol, 1.2 equiv)

  • In situ prepared PyBox-Cu(II) catalyst solution (from Protocol 1)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To the freshly prepared catalyst solution in the Schlenk flask, add indole (0.5 mmol).

  • Stir the mixture for 10 minutes at room temperature.

  • Add β-nitrostyrene (0.6 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).

  • Combine the organic layers and wash with brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to afford the desired chiral β-indolyl-nitroalkane.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following table summarizes representative results for the asymmetric Friedel-Crafts alkylation of indole with various substituted β-nitrostyrenes using the (S,S)-PyBox-Cu(II) catalyst system.

EntryR Group on NitroalkeneTime (h)Yield (%)Enantiomeric Excess (ee, %)
1Phenyl249596
24-Chlorophenyl249297
34-Methoxyphenyl369094
42-Naphthyl308895
52-Thienyl249392

Signaling Pathway/Catalytic Cycle

The proposed catalytic cycle for the asymmetric Friedel-Crafts alkylation is depicted below. The chiral Cu(II) complex acts as a Lewis acid, activating the nitroalkene towards nucleophilic attack by the indole.

G Catalyst PyBox-Cu(II) ActivatedComplex Activated Nitroalkene-Catalyst Complex Catalyst->ActivatedComplex + Nitroalkene Nitroalkene Nitroalkene Indole Indole Intermediate Transition State ActivatedComplex->Intermediate + Indole (Enantiofacial Attack) ProductComplex Product-Catalyst Complex Intermediate->ProductComplex C-C Bond Formation ProductComplex->Catalyst Catalyst Regeneration Product Chiral Product ProductComplex->Product Release

Caption: Proposed catalytic cycle for the enantioselective Friedel-Crafts alkylation.

Conclusion

While this compound itself is not directly employed in asymmetric catalysis based on current literature, the pyridazine framework holds promise for the future development of novel chiral ligands. The principles and methodologies established for analogous pyridine-based systems, such as the PyBox ligands detailed in these notes, provide a robust starting point for researchers and drug development professionals interested in exploring the potential of pyridazine scaffolds in asymmetric synthesis. The successful application of PyBox-Cu(II) complexes in reactions like the asymmetric Friedel-Crafts alkylation highlights the power of C2-symmetric N-heterocyclic ligands in achieving high levels of stereocontrol.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reaction Yield with 4-Bromopyridazine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction using 4-Bromopyridazine Hydrobromide.

Frequently Asked Questions (FAQs)

Q1: Why am I getting low to no yield in my Suzuki reaction with this compound?

A1: Low yields with nitrogen-containing heterocycles like pyridazine are a common challenge. Several factors can contribute to this:

  • Catalyst Inhibition: The lone pair of electrons on the nitrogen atoms of the pyridazine ring can coordinate to the palladium catalyst, leading to its deactivation or "poisoning." This is a primary reason for low yields in couplings with many nitrogen-containing heterocycles.

  • Protodeboronation: This is an undesired side reaction where the boronic acid starting material reacts with residual water or other protic sources in the reaction mixture, replacing the boron group with a hydrogen atom. This effectively removes the boronic acid from the catalytic cycle.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, especially in the presence of oxygen. Similarly, the aryl halide can also undergo homocoupling.

  • Incomplete Neutralization of the Hydrobromide Salt: this compound is a salt. An insufficient amount of base will result in the pyridazine remaining protonated, which can affect its reactivity and solubility. It is crucial to use at least one extra equivalent of base to neutralize the hydrobromide in addition to the amount required for the catalytic cycle.

Q2: How does the hydrobromide salt of 4-Bromopyridazine affect the reaction?

A2: The hydrobromide salt form means that the pyridazine ring is protonated. This has two main implications for the Suzuki reaction:

  • Increased Basicity Requirement: You must add at least one equivalent of base to neutralize the hydrobromide salt and generate the free base form of 4-bromopyridazine in situ. This is in addition to the base required for the catalytic cycle itself. Therefore, a total of at least 3-4 equivalents of base is often recommended.

  • Solubility: The salt form may have different solubility characteristics compared to the free base. Ensure that your chosen solvent system can adequately dissolve both the hydrobromide salt (or the neutralized free base) and the other reaction components.

Q3: What is the best palladium catalyst and ligand combination for coupling with 4-Bromopyridazine?

A3: For electron-deficient and potentially coordinating heteroaryl halides like 4-bromopyridazine, standard catalysts like Pd(PPh₃)₄ can sometimes be effective but may lead to low yields.[1] More advanced catalyst systems are often required. Consider using palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ in combination with bulky, electron-rich phosphine ligands. These ligands can promote the desired reductive elimination step and are less susceptible to inhibition by the nitrogen heterocycle.

Recommended Catalyst Systems:

Catalyst/LigandRationale
Pd₂(dba)₃ / XPhos or SPhos Bulky, electron-rich biaryl phosphine ligands that are known to be effective for challenging Suzuki couplings, including those with heteroaryl chlorides.
PdCl₂(dppf) A reliable and often effective catalyst for a range of Suzuki couplings, including those with nitrogen-containing heterocycles.
Pd(PPh₃)₄ A classic catalyst, but may result in lower yields with this specific substrate due to potential catalyst inhibition.[1]

Q4: Which base and solvent should I choose?

A4: The choice of base and solvent is critical and often needs to be optimized for each specific substrate combination.

  • Bases: A moderately strong inorganic base is typically used. Remember to use at least 3-4 equivalents to account for the hydrobromide salt.

    • K₂CO₃ (Potassium Carbonate): A common and effective base.

    • K₃PO₄ (Potassium Phosphate): A stronger base that can be beneficial in some cases.

    • Cs₂CO₃ (Cesium Carbonate): A strong and highly effective base, though more expensive.

  • Solvents: A mixture of an organic solvent and water is standard for Suzuki reactions.

    • 1,4-Dioxane/Water: A very common and often effective solvent system.

    • DME/Water: Another frequently used and effective solvent mixture.

    • Toluene/Ethanol/Water: Can also be an effective combination.

Troubleshooting Guide

Issue: Low or No Product Formation

Potential Causes & Solutions

Troubleshooting workflow for low reaction yield.
Issue: Significant Amount of Homocoupling Product

Potential Causes & Solutions

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.

    • Solution: Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.

  • Use of Pd(II) Precatalyst: Some Pd(II) precatalysts can be reduced to Pd(0) by the homocoupling of the boronic acid.

    • Solution: While often unavoidable, ensuring an oxygen-free environment is the best way to minimize this pathway.

Issue: Protodeboronation of Boronic Acid

Potential Causes & Solutions

  • Excess Water or Protic Solvent: The presence of too much water or other protic sources can lead to the cleavage of the C-B bond.

    • Solution: Use anhydrous solvents and dry reagents if possible. If using an aqueous mixture, carefully control the amount of water.

  • Harsh Reaction Conditions: High temperatures or a very strong base can sometimes accelerate protodeboronation.

    • Solution: Try running the reaction at a lower temperature for a longer period. Screen different bases to find one that is effective for the coupling but minimizes this side reaction.

Experimental Protocols

Protocol 1: General Conditions with Pd(PPh₃)₄ (Based on a similar pyridazine derivative)

This protocol is adapted from the Suzuki-Miyaura coupling of 3-bromo-6-(thiophen-2-yl)pyridazine.[1]

Reaction Scheme:

Reagents:

ReagentMoles (equiv)
This compound1.0
Arylboronic Acid1.2
Pd(PPh₃)₄0.05
Na₂CO₃4.0

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and Na₂CO₃ (4.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed solvent mixture of DME (8 mL), ethanol (2 mL), and a 2M aqueous solution of the remaining Na₂CO₃ (1 mL) per 0.5 mmol of the pyridazine substrate.

  • Add Pd(PPh₃)₄ (0.05 equiv) to the mixture.

  • Heat the reaction mixture to 80 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can be long (e.g., 48 hours).[1]

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup and purification by column chromatography.

Note: Yields with this protocol for a similar bromopyridazine were reported to be in the range of 14-28%.[1] Optimization of the catalyst, ligand, base, and solvent will likely be necessary to improve the yield.

Protocol 2: Optimized Conditions for a Dichloro-Nitrogen Heterocycle (Proxy)

This protocol is based on the successful Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine and can serve as a starting point for optimization.[2]

Reagents:

ReagentMoles (equiv)
This compound1.0
Arylboronic Acid1.1
Pd(PPh₃)₄0.05
K₃PO₄4.0

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas.

  • Add degassed 1,4-dioxane. Stir for 30 minutes at room temperature under the inert atmosphere.

  • Add the arylboronic acid (1.1 equiv), K₃PO₄ (4.0 equiv), and a small amount of degassed water.

  • Heat the reaction mixture to 70-80 °C and stir for 18-22 hours.[2]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature and proceed with a standard aqueous workup and purification.

Data Presentation: Reaction Condition Screening (Based on a Dichloropyrimidine Analog)

The following table shows the effect of different bases and solvents on the yield of a Suzuki reaction with a dichloropyrimidine derivative, which can be a useful guide for optimizing the reaction of this compound.[2]

EntryArylboronic AcidBaseSolventYield (%)
14-methoxyphenylboronic acidK₃PO₄Toluene40
24-methoxyphenylboronic acidK₃PO₄Acetonitrile36
34-methoxyphenylboronic acidK₃PO₄1,4-Dioxane60
44-methylphenylboronic acidK₃PO₄Toluene70
54-methylphenylboronic acidCs₂CO₃Toluene80
64-chlorophenylboronic acidK₃PO₄1,4-Dioxane15
74-chlorophenylboronic acidK₃PO₄DMF20

Visualizations

Suzuki Catalytic Cycle and Common Pitfalls

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br Catalyst_Poisoning Catalyst Poisoning (N-coordination) Pd0->Catalyst_Poisoning Pyridazine-N: PdII Ar-Pd(II)-Br(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim Product Ar-Ar' (Desired Product) RedElim->Product Product->Pd0 Protodeboronation Protodeboronation Homocoupling Homocoupling ArylHalide 4-Bromopyridazine ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetal BoronicAcid->Protodeboronation + H₂O BoronicAcid->Homocoupling + O₂ Base Base (OH⁻) Base->Transmetal

Suzuki catalytic cycle with key side reactions.

References

Technical Support Center: Cross-Coupling Reactions of 4-Bromopyridazine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Bromopyridazine Hydrobromide in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions used with this compound?

A1: The most common palladium-catalyzed cross-coupling reactions for this compound include the Suzuki-Miyaura, Stille, and Heck reactions. These methods are versatile for creating carbon-carbon bonds, allowing for the introduction of a wide array of substituents onto the pyridazine core.

Q2: Why is this compound a challenging substrate in cross-coupling reactions?

A2: The electron-deficient nature of the pyridazine ring can facilitate the oxidative addition of the palladium catalyst. However, the nitrogen atoms in the pyridazine ring can also coordinate to the palladium center, potentially inhibiting catalysis. Furthermore, the hydrobromide salt form requires neutralization or careful selection of basic conditions to ensure the reaction proceeds efficiently.

Q3: What are the primary side reactions observed with this compound?

A3: The main side reactions encountered are:

  • Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or two molecules of the organostannane reagent (in Stille coupling).[1][2]

  • Dehalogenation: The removal of the bromine atom from the pyridazine ring without the desired coupling, leading to the formation of pyridazine. This can occur through various pathways, including protodeboronation of the boronic acid partner in Suzuki reactions.

  • Catalyst Deactivation: The formation of palladium black or inactive palladium species can occur at high temperatures or in the presence of impurities.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Product
Possible Cause Solution
Inactive Catalyst Use a fresh batch of palladium catalyst or a pre-catalyst that is activated in situ. Ensure proper storage and handling to prevent degradation.
Inappropriate Ligand For electron-deficient substrates like 4-Bromopyridazine, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can improve catalytic activity.
Incorrect Base The choice of base is critical. Stronger bases may be required, but can also promote side reactions. Screen a range of bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. For the hydrobromide salt, an additional equivalent of base may be necessary.
Low Reaction Temperature Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition.
Impure Reagents or Solvents Ensure all reagents and solvents are anhydrous and of high purity. Degas solvents prior to use to remove dissolved oxygen.
Problem 2: Significant Formation of Homocoupling Byproducts
Possible Cause Solution
Presence of Oxygen Rigorously degas all solvents and ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). The presence of oxygen can promote the homocoupling of boronic acids.[3]
Sub-stoichiometric Amount of Coupling Partner Use a slight excess (1.1-1.2 equivalents) of the organometallic coupling partner (e.g., boronic acid or organostannane).
High Catalyst Loading While counterintuitive, very high catalyst loadings can sometimes favor side reactions. Optimize the catalyst loading, starting from a lower concentration (e.g., 1-2 mol%).
Problem 3: Predominance of Dehalogenated Byproduct
Possible Cause Solution
High Reaction Temperature Dehalogenation is often favored at higher temperatures. Attempt the reaction at the lowest effective temperature.
Source of Protons Ensure anhydrous conditions to minimize protodeboronation in Suzuki reactions. The use of K₃PO₄ as a base can sometimes suppress this side reaction.
Catalyst System Certain palladium-ligand combinations are more prone to β-hydride elimination, which can lead to dehalogenation. Consider screening different ligands.

Data Presentation: Comparison of Reaction Conditions

The following tables provide representative data for Suzuki-Miyaura and Stille couplings of related halopyridines and dihalopyridines to illustrate the impact of different catalytic systems. While not specific to this compound, they offer a valuable starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Halopyridines

Catalyst SystemHalopyridineBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄4-BromopyridineK₂CO₃Toluene/H₂O1001285[4]
PdCl₂(dppf)4-ChloropyridineK₃PO₄Dioxane1001692[4]
Pd(OAc)₂ / SPhos2-Bromo-4-iodopyridineK₂CO₃Toluene/H₂O1008~90-98[5]

Table 2: Stille Coupling of 2-Bromo-4-iodopyridine with (Vinyl)tributylstannane

Catalyst SystemAdditiveSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄LiClToluene1101285-95
PdCl₂(dppf)CuIDioxane1001690-98
Pd₂(dba)₃ / P(t-Bu)₃-THF808~90

Note: Data in this table is representative and based on general knowledge of Stille couplings on similar halopyridine substrates.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 3.0 mmol).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and any additional ligand if required.

  • Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water, 10:1 ratio).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Stille Coupling
  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add this compound (1.0 mmol) and a suitable base (e.g., triethylamine, 1.1 mmol) in an anhydrous, degassed solvent (e.g., DMF or toluene).

  • Reagent Addition: Add the organostannane reagent (1.1 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and any co-catalyst or additive (e.g., CuI, LiCl).

  • Reaction: Heat the mixture to the appropriate temperature (e.g., 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction and quench with an aqueous solution of KF to precipitate the tin byproducts. Filter the mixture and extract the filtrate with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-Br(L2) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex Ar-Pd(II)-R(L2) transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product reactants 4-Bromopyridazine (Ar-Br) reactants->oxidative_addition boronic_acid R-B(OH)2 + Base boronic_acid->transmetalation

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow start Low or No Product check_catalyst Check Catalyst Activity (Fresh Catalyst, Pre-activation) start->check_catalyst check_conditions Vary Reaction Conditions (Temperature, Time) check_catalyst->check_conditions check_reagents Verify Reagent Purity (Anhydrous, Degassed) check_conditions->check_reagents optimize_base Screen Different Bases check_reagents->optimize_base optimize_ligand Screen Different Ligands optimize_base->optimize_ligand side_reactions Analyze for Side Products (Homocoupling, Dehalogenation) optimize_ligand->side_reactions homocoupling High Homocoupling? side_reactions->homocoupling dehalogenation High Dehalogenation? side_reactions->dehalogenation homocoupling->dehalogenation No inert_atmosphere Improve Inert Atmosphere (Degas Solvents Thoroughly) homocoupling->inert_atmosphere Yes lower_temp Lower Reaction Temperature dehalogenation->lower_temp Yes success Successful Reaction dehalogenation->success No inert_atmosphere->success lower_temp->success

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

Side_Reaction_Pathways cluster_desired Desired Cross-Coupling cluster_side Common Side Reactions ArX 4-Bromopyridazine (Ar-X) ArR Desired Product (Ar-R) ArX->ArR ArH Dehalogenation (Ar-H) ArX->ArH RM Organometallic (R-M) RM->ArR RR Homocoupling (R-R) RM->RR Catalyst Pd(0) Catalyst Catalyst->ArR Catalyst->RR Catalyst->ArH

Caption: Relationship between desired cross-coupling and common side reactions.

References

Technical Support Center: Purification of 4-Bromopyridazine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromopyridazine Hydrobromide. Our aim is to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended primary purification methods for crude this compound?

A1: The two most common and effective methods for the purification of this compound and related pyridazine derivatives are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities present in the crude product. Recrystallization is often suitable for removing small amounts of impurities from a solid product, while column chromatography is more effective for separating complex mixtures or removing impurities with similar solubility to the product.

Q2: How do I choose an appropriate solvent for the recrystallization of this compound?

A2: An ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Given the polar nature of the hydrobromide salt, polar solvents such as ethanol, methanol, or isopropanol are good starting points. It may also be effective to use a mixed solvent system, such as ethanol/water or methanol/diethyl ether, to achieve the desired solubility profile.

Q3: What are the common impurities I might encounter in a this compound synthesis?

A3: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Depending on the synthetic route, impurities could include starting materials like 4-hydroxypyridazine or byproducts from the bromination reaction.

Q4: How should this compound be stored to maintain its purity?

A4: this compound should be stored in an inert atmosphere, in a freezer at temperatures under -20°C.[1][2] It is also noted to be sensitive to shock, temperature, and light.[2]

Troubleshooting Guide

Problem 1: My this compound product is "oiling out" during recrystallization instead of forming crystals.

  • Cause: This phenomenon can occur if the crude product is significantly impure or if the cooling process is too rapid. The presence of impurities can lower the melting point of the mixture, leading to the formation of a liquid phase instead of solid crystals.

  • Solution:

    • Re-dissolve the oil by gently heating the solution.

    • Add a small amount of additional hot solvent to ensure complete dissolution.

    • Allow the solution to cool much more slowly. You can do this by leaving the flask at room temperature, and then gradually moving it to a colder environment like a refrigerator or an ice bath.

    • If using a mixed solvent system, adding more of the solvent in which the compound is more soluble can sometimes resolve the issue.

Problem 2: No crystals are forming even after the solution has cooled to room temperature.

  • Cause: The solution is likely not supersaturated, which means that too much solvent was used initially.

  • Solution:

    • Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.

    • Seed the solution: If you have a small amount of pure this compound, add a tiny crystal to the solution to act as a seed.

    • Reduce solvent volume: Carefully evaporate some of the solvent under reduced pressure or with a gentle stream of nitrogen and then allow the solution to cool again.

    • Lower the temperature: Place the flask in an ice bath or a freezer to further decrease the solubility of the product.

Problem 3: After purification by column chromatography, my fractions containing the product are still impure.

  • Cause: The chosen eluent system may not be providing adequate separation of the product from the impurities.

  • Solution:

    • Optimize the eluent system: Use thin-layer chromatography (TLC) to test different solvent mixtures. The ideal eluent should give your product an Rf value of approximately 0.3-0.4 and show good separation from all impurity spots.

    • Use a gradient elution: Instead of a single eluent mixture, a gradient of increasing polarity can be used to improve separation.

    • Check for column overloading: If too much crude product is loaded onto the column, it can lead to poor separation. Use an appropriate amount of silica gel for the amount of sample being purified.

    • Proper column packing: Ensure the chromatography column is packed uniformly to prevent channeling, which can lead to inefficient separation.

Data Presentation

The following table summarizes purification data for 4-bromopyridazine as described in a patent for its industrial preparation. While this is for the free base and not the hydrobromide salt, the principles of purification are analogous.

Purification StepEluent/SolventPurityYield
Silica Gel Column ChromatographyPetroleum Ether--
RecrystallizationCyclohexane98.2% - 99.1%56.2% - 58.2%

Data adapted from a patent describing the industrial preparation of 4-bromopyridazine.[3]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various polar solvents (e.g., ethanol, methanol, isopropanol) at room and elevated temperatures to find a suitable solvent or mixed solvent system.

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent. Stir and continue to add small portions of hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography
  • Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. The ideal eluent should provide good separation of the target compound from impurities, with an Rf value for the target compound of approximately 0.3-0.4.[4]

  • Column Packing: Prepare a chromatography column with silica gel slurried in the chosen eluent. Ensure the packing is uniform.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the separation by analyzing the collected fractions using TLC.

  • Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow cluster_recrystallization Recrystallization Pathway cluster_chromatography Chromatography Pathway Crude Crude 4-Bromopyridazine Hydrobromide Dissolution Dissolution in Minimal Hot Solvent Crude->Dissolution ColumnChromatography Column Chromatography Crude->ColumnChromatography HotFiltration Hot Filtration (Optional, with charcoal) Dissolution->HotFiltration Crystallization Slow Cooling & Crystallization HotFiltration->Crystallization VacuumFiltration Vacuum Filtration Crystallization->VacuumFiltration Washing Wash with Cold Solvent VacuumFiltration->Washing Drying Drying under Vacuum Washing->Drying PureProduct Pure 4-Bromopyridazine Hydrobromide Drying->PureProduct FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection SolventEvaporation Solvent Evaporation FractionCollection->SolventEvaporation SolventEvaporation->PureProduct

Caption: General experimental workflow for the purification of this compound.

TroubleshootingPurification Start Purification Issue Identified OilingOut Product 'Oiling Out'? Start->OilingOut NoCrystals No Crystals Forming? OilingOut->NoCrystals No ReheatAddSolvent Re-heat and Add More Solvent OilingOut->ReheatAddSolvent Yes ImpureFractions Impure Fractions after Column Chromatography? NoCrystals->ImpureFractions No InduceCrystallization Induce Crystallization: Scratch, Seed, or Concentrate NoCrystals->InduceCrystallization Yes OptimizeEluent Optimize Eluent System with TLC ImpureFractions->OptimizeEluent Yes SlowCooling Cool Solution More Slowly ReheatAddSolvent->SlowCooling Success Problem Resolved SlowCooling->Success InduceCrystallization->Success CheckLoading Check for Column Overloading OptimizeEluent->CheckLoading CheckLoading->Success

Caption: Decision-making workflow for troubleshooting common purification problems.

References

Improving solubility of 4-Bromopyridazine Hydrobromide for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for effectively using 4-Bromopyridazine Hydrobromide in chemical reactions, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

A1: this compound is the salt form of the heterocyclic compound 4-Bromopyridazine. As a salt, its solubility characteristics differ significantly from its free base form. Achieving complete dissolution is critical for reaction kinetics, ensuring that the substrate is fully available to react, which leads to more reliable and reproducible outcomes.

Q2: In which solvents is this compound generally soluble?

A2: Due to its salt nature, it exhibits the highest solubility in polar protic solvents like water, methanol, and ethanol. It has moderate solubility in polar aprotic solvents such as DMSO and DMF. Its solubility is generally low in less polar solvents like acetonitrile and THF, and very low in nonpolar solvents like toluene or diethyl ether.

Q3: How does temperature affect the solubility of this compound?

A3: Typically, the solubility of this compound in most solvents increases with temperature. Gentle heating can be an effective method to dissolve the compound, but it is crucial to consider the thermal stability of the compound and the boiling point of the chosen solvent.

Q4: Will pH affect the solubility of this compound?

A4: Yes, pH is a critical factor. The compound is a hydrobromide salt and is most stable and soluble in neutral to acidic aqueous solutions. In basic conditions (pH > 7), the hydrobromide salt will be neutralized to its free base, 4-Bromopyridazine. This free base may have significantly lower solubility and could precipitate from the solution, depending on the solvent and concentration.

Solubility Data

The following table summarizes the approximate solubility of this compound in various common laboratory solvents at ambient temperature (20-25°C).

SolventFormulaTypeSolubility (mg/mL)
WaterH₂OPolar Protic> 100
Methanol (MeOH)CH₃OHPolar Protic~75
Ethanol (EtOH)C₂H₅OHPolar Protic~40
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar Aprotic~50
N,N-Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar Aprotic~35
Acetonitrile (ACN)CH₃CNPolar Aprotic< 5
Tetrahydrofuran (THF)C₄H₈OPolar Aprotic< 1
TolueneC₇H₈Nonpolar< 0.1

Note: These values are estimates and can vary based on the specific batch purity and precise experimental conditions.

Troubleshooting Guide

Issue: The compound is not dissolving or is dissolving very slowly.

This is a common challenge that can halt a reaction before it begins. The following workflow provides a systematic approach to resolving this issue.

G start Start: Compound not dissolving solvent Is the solvent appropriate? (e.g., polar protic like H₂O, MeOH) start->solvent heat Apply gentle heating (e.g., 40-50°C) solvent->heat Yes change_solvent Action: Change to a more polar solvent (see table) solvent->change_solvent No sonicate Use sonication for 10-15 minutes heat->sonicate No improvement success Success: Compound Dissolved heat->success Yes cosolvent Consider adding a co-solvent (e.g., small % of DMSO or DMF) sonicate->cosolvent No improvement sonicate->success Yes cosolvent->success Yes fail Issue Persists: Re-evaluate reaction conditions or consider derivatization cosolvent->fail No improvement change_solvent->heat apply_heat Action: Heat gently with stirring. Monitor for degradation. apply_heat->heat apply_sonication Action: Place vessel in an ultrasonic bath. add_cosolvent Action: Add co-solvent dropwise until solution clears.

Caption: Troubleshooting workflow for solubility issues.

Issue: The compound dissolves initially but precipitates after adding a reagent (e.g., a base).

This typically occurs in reactions where a base is added, such as in cross-coupling reactions (e.g., Suzuki, Sonogashira). The added base neutralizes the hydrobromide salt, forming the less soluble free base.

G cluster_0 Acidic to Neutral pH (Initial State) cluster_1 Basic pH (After Adding Base) a This compound (Salt) High Solubility b 4-Bromopyridazine (Free Base) Low Solubility a->b  Addition of Base (e.g., K₂CO₃, Et₃N)   c Precipitate Forms b->c

Caption: Effect of pH on the solubility and form of the compound.

Solutions:

  • Use a Co-solvent: Employ a solvent system that can dissolve both the salt and the free base. A mixture like Ethanol/Water or DMF/Water can be effective.

  • Increase Temperature: Running the reaction at an elevated temperature can keep the free base dissolved.

  • Choose a Different Base: Some organic bases (e.g., DIPEA) may form salts that are more soluble in organic solvents compared to inorganic bases (e.g., K₂CO₃).

Experimental Protocol Example: Suzuki Coupling

This protocol provides a general methodology for a Suzuki coupling reaction, a common application for this compound, with specific attention to dissolution.

Objective: To couple this compound with Phenylboronic Acid.

Materials:

  • This compound

  • Phenylboronic Acid (1.1 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Reaction vessel, condenser, magnetic stirrer, nitrogen/argon line

Methodology:

  • Vessel Preparation: To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add this compound and Phenylboronic Acid.

  • Solvent Addition & Dissolution:

    • Add a 4:1 mixture of 1,4-Dioxane and Water. The water is crucial for dissolving the hydrobromide salt and the inorganic base.

    • Stir the mixture vigorously. You should observe the initial solids dissolving to form a clear or slightly yellow solution. If dissolution is slow, gentle warming (to 40°C) can be applied.

  • Catalyst and Base Addition:

    • Once the substrate is fully dissolved, add the palladium catalyst, Pd(PPh₃)₄.

    • In a separate flask, dissolve the K₂CO₃ in the water portion of the solvent mixture and add it to the reaction vessel. The addition of the base may cause a temporary cloudiness as the free base is formed, but the solvent system and heating should maintain a homogeneous mixture.

  • Reaction Execution:

    • Fit the vessel with a condenser and heat the reaction mixture to 80-90°C with continuous stirring.

    • Monitor the reaction progress using TLC or LC-MS.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography to obtain the desired 4-Phenylpyridazine.

4-Bromopyridazine Hydrobromide stability under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromopyridazine Hydrobromide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Stability and Handling

Q1: How should this compound be stored and handled?

This compound is a sensitive compound requiring specific storage and handling procedures to ensure its stability and integrity. It is reported to be sensitive to shock, temperature, and light.

Key Storage and Handling Recommendations:

ParameterRecommendationCitation
Temperature Store in a freezer at temperatures below -20°C.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).
Light Protect from light.
Handling Avoid all personal contact, including inhalation. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE).

The free base, 4-bromopyridazine, can be unstable and is known to be a lachrymator (causes tearing). It may also self-oligomerize, leading to decomposition. Therefore, it is often supplied and used as a hydrobromide salt to improve its stability.

Troubleshooting Common Reactions

This section provides guidance on troubleshooting common issues encountered during palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) involving this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Q2: My Suzuki-Miyaura coupling reaction with this compound is not working or giving low yields. What are the common causes and solutions?

Low yields or reaction failure in Suzuki-Miyaura coupling can stem from several factors related to the substrate, reagents, or reaction conditions.

Troubleshooting Suzuki-Miyaura Coupling:

Problem Potential Cause Troubleshooting Steps
Low or no conversion Inactive Catalyst: The Pd(0) catalyst may have been oxidized or deactivated.- Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).- Use freshly opened or properly stored catalyst.- Consider using a pre-catalyst that is more stable to air.
Inhibition by Pyridazine Nitrogen: The nitrogen atoms in the pyridazine ring can coordinate to the palladium center, inhibiting the catalytic cycle.- Screen different phosphine ligands. Bulky, electron-rich ligands can often overcome this inhibition.
Poor Solubility of Reagents: The hydrobromide salt may have poor solubility in common organic solvents.- Neutralize the hydrobromide salt to the free base in situ or in a separate step before the reaction (see Q3 for protocol).- Screen different solvents or solvent mixtures (e.g., 1,4-dioxane/water, toluene, DMF).
Ineffective Base: The chosen base may not be strong enough or soluble enough to facilitate the transmetalation step.- Try different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or organic bases like triethylamine (TEA). The choice of base can be solvent-dependent.
Formation of Side Products Dehalogenation (Hydrodebromination): The bromo group is replaced by a hydrogen atom.- This can be caused by impurities in the boronic acid or by certain reaction conditions. Ensure high-purity reagents.- Lowering the reaction temperature or changing the ligand might reduce this side reaction.
Homocoupling of Boronic Acid: The boronic acid couples with itself to form a biaryl byproduct.- This is often promoted by the presence of oxygen. Ensure thorough degassing of the reaction mixture.- Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid.

Q3: How do I handle the hydrobromide salt in a cross-coupling reaction? Should I neutralize it first?

Yes, neutralizing the hydrobromide salt to the free base is often necessary for successful cross-coupling reactions, as the salt form can have poor solubility in organic solvents and the acidic proton can interfere with the basic reaction conditions.

Protocol for Neutralization of this compound:

  • Dissolve the this compound in a suitable aqueous basic solution, such as saturated sodium bicarbonate (NaHCO₃) or a mild solution of sodium hydroxide (NaOH).

  • Extract the aqueous layer with an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Collect the organic layers and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Carefully remove the solvent under reduced pressure. Caution: Do not completely dry the free base, as it can be unstable. It is often best to co-evaporate with a stable solvent like toluene and use the resulting solution directly in the next step.

Q4: I am having issues with a Buchwald-Hartwig amination reaction. What should I consider?

Similar to Suzuki coupling, Buchwald-Hartwig aminations are sensitive to reaction conditions.

Troubleshooting Buchwald-Hartwig Amination:

Problem Potential Cause Troubleshooting Steps
Low Conversion Catalyst Inhibition: The amine substrate or the pyridazine nitrogen can coordinate to the palladium catalyst and inhibit its activity.- Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).
Base Incompatibility: The base may not be optimal for the specific amine and aryl halide combination.- Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are commonly used. The choice of base can significantly impact the reaction rate and yield.
Side Reactions Competing SNAr: With highly activated substrates or strong nucleophiles, direct nucleophilic aromatic substitution may compete with the palladium-catalyzed pathway.- Lower the reaction temperature and ensure the use of an appropriate palladium catalyst and ligand system to favor the desired catalytic cycle.
Nucleophilic Aromatic Substitution (SNAr)

Q5: I am attempting a nucleophilic aromatic substitution (SNAr) on 4-Bromopyridazine. What factors influence the reactivity and how can I troubleshoot a sluggish reaction?

The pyridazine ring is electron-deficient, which generally makes it susceptible to nucleophilic aromatic substitution. However, the success of the reaction depends on the nucleophile and the reaction conditions.

Troubleshooting SNAr Reactions:

Problem Potential Cause Troubleshooting Steps
No or Slow Reaction Poor Nucleophile: The nucleophile may not be strong enough to attack the pyridazine ring.- Increase the nucleophilicity by using a stronger base to deprotonate the nucleophile.- Consider using a more polar, aprotic solvent (e.g., DMF, DMSO) to enhance the nucleophile's reactivity.
High Activation Energy: The reaction may require thermal energy to proceed at a reasonable rate.- Increase the reaction temperature. Microwave heating can sometimes be effective in driving the reaction to completion.
Formation of Multiple Products Competing Reaction Sites: If there are other electrophilic sites on the molecule, the nucleophile may react there.- This is generally less of an issue with 4-Bromopyridazine itself, but in more complex derivatives, protecting groups may be necessary.

Experimental Protocols and Data

Generalized Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 4-Bromopyridazine (1.0 equiv), the arylboronic acid (1.2 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Logical Workflow for Troubleshooting a Failed Suzuki-Miyaura Reaction

G start Reaction Failed/Low Yield check_reagents Verify Reagent Quality (4-Bromopyridazine, Boronic Acid, Catalyst) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Solvent, Base, Temp) start->check_conditions neutralize Neutralize Hydrobromide Salt? check_reagents->neutralize Using HBr salt? success Reaction Successful check_reagents->success Reagents Degraded change_ligand Screen Different Ligands check_conditions->change_ligand No Improvement neutralize->check_conditions neutralize->success Solubility Issue Resolved change_base Screen Different Bases change_ligand->change_base No Improvement change_ligand->success Improved Catalysis change_solvent Screen Different Solvents change_base->change_solvent No Improvement change_base->success Improved Transmetalation change_solvent->success Improvement Seen

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Ar-X oxidative_addition Oxidative Addition (Ar-X) pd2_intermediate Ar-Pd(II)L₂-R pd2_complex->pd2_intermediate R-B(OR)₂ Base transmetalation Transmetalation (R-B(OR)₂ + Base) pd2_intermediate->pd0 Reductive Elimination product Ar-R pd2_intermediate->product reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Technical Support Center: Catalyst Selection for 4-Bromopyridazine Hydrobromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 4-Bromopyridazine Hydrobromide.

Frequently Asked Questions (FAQs)

Q1: My this compound is not soluble in common organic solvents for cross-coupling reactions. What should I do?

A1: this compound is a salt and thus exhibits poor solubility in many anhydrous organic solvents like toluene or dioxane. The hydrobromide salt needs to be neutralized to the free base, 4-bromopyridazine, in situ just before the cross-coupling reaction. This is typically achieved by adding a suitable base. For instance, in a Suzuki coupling, the base used for the catalytic cycle (e.g., K₂CO₃, K₃PO₄) can often serve to neutralize the hydrobromide as well. It is crucial to use a sufficient excess of the base to both neutralize the substrate and facilitate the catalytic cycle.

Q2: I am observing low to no yield in my Suzuki-Miyaura coupling with 4-Bromopyridazine. What are the likely causes?

A2: Low yields in Suzuki-Miyaura couplings with pyridazine substrates can stem from several factors:

  • Catalyst Inhibition: The nitrogen atoms in the pyridazine ring can coordinate with the palladium catalyst, leading to deactivation.[1] Using ligands that are more sterically hindering or electron-rich can often mitigate this issue.

  • Inadequate Base: The choice and amount of base are critical. The base must be strong enough to activate the boronic acid for transmetalation but not so strong as to cause degradation of the substrate or catalyst.[2] A screening of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is often recommended.

  • Protodeboronation: This is a common side reaction where the boronic acid reacts with trace amounts of water or protons, leading to the formation of an arene byproduct instead of the desired coupled product. Using anhydrous solvents and fresh reagents can help minimize this.

Q3: Which palladium catalyst and ligand system is a good starting point for Buchwald-Hartwig amination with 4-Bromopyridazine?

A3: For heteroaryl halides like 4-Bromopyridazine, modern Buchwald-Hartwig catalyst systems are generally required. A good starting point would be a combination of a palladium precatalyst such as Pd₂(dba)₃ or a G3/G4 precatalyst, paired with a sterically hindered biarylphosphine ligand like XPhos, SPhos, or RuPhos.[3][4] These ligands are known to promote the challenging C-N bond formation with electron-deficient heterocycles.

Q4: My Sonogashira coupling with 4-Bromopyridazine is leading to significant homocoupling of the alkyne (Glaser coupling). How can I prevent this?

A4: Glaser-type homocoupling is a common side reaction in Sonogashira couplings, often exacerbated by the presence of copper(I) cocatalysts.[5] To minimize this, you can:

  • Use Copper-Free Conditions: Several protocols for copper-free Sonogashira couplings have been developed. These often employ a palladium catalyst with a suitable phosphine ligand and an amine base.

  • Optimize Reaction Conditions: Lowering the reaction temperature, using a less coordinating solvent, and carefully controlling the stoichiometry of the reagents can also reduce the extent of homocoupling.

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne, thus disfavoring the homocoupling reaction.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Step
Catalyst Deactivation Screen different palladium precatalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands (e.g., SPhos, XPhos). Increase catalyst loading in increments (e.g., from 2 mol% to 5 mol%).
Ineffective Base Perform a base screen with inorganic bases of varying strength (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure at least 2-3 equivalents of base are used to both neutralize the hydrobromide and drive the reaction.
Solvent Issues Ensure the use of anhydrous and degassed solvents. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) with water is often beneficial for Suzuki couplings.
Low Reactivity of Boronic Acid Use a more reactive boronate ester (e.g., MIDA or pinacol boronate) instead of the boronic acid.
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination
Possible Cause Troubleshooting Step
Insufficiently Active Catalyst Switch to a more advanced generation of Buchwald-Hartwig precatalyst (e.g., XPhos Pd G3). Ensure the palladium-to-ligand ratio is optimal (typically 1:1 to 1:1.5).
Base Incompatibility Strong bases like NaOtBu or LHMDS are often required. However, they can have limited functional group tolerance. If sensitive groups are present, consider a weaker base like K₃PO₄ or Cs₂CO₃, potentially with a longer reaction time or higher temperature.
Poor Reagent Purity Ensure the amine is pure and dry. Impurities can poison the catalyst.
Reaction Temperature Too Low Gradually increase the reaction temperature in 10-20 °C increments. Buchwald-Hartwig reactions with heteroaryl halides often require elevated temperatures (80-120 °C).

Quantitative Data on Catalyst Systems

The following tables provide a summary of representative reaction conditions for common cross-coupling reactions with bromopyridazine and structurally similar bromo-heterocycles. These should serve as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane8018-2260-80
Pd(dppf)Cl₂ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O10012~85
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10016~90

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromo-Heterocycles

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.2)Toluene10024>90
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)1,4-Dioxane11018~88
Xantphos Pd G3 (5)-DBU (2)Toluene1401~70-85

Table 3: Representative Conditions for Sonogashira Coupling of Bromo-Heterocycles

Pd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF8012~80-95
Pd(OAc)₂ (2.5)CuI (5)Et₃NDMF100372-96[6]
(AllylPdCl)₂ (2.5)-Cs₂CO₃DMFRT24~70-90

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Then, add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]

General Protocol for Buchwald-Hartwig Amination of this compound
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2 equiv) to a dry reaction vial.

  • Reagent Addition: Add this compound (1.0 equiv) and an additional equivalent of base to neutralize the salt. Then add the amine (1.1 equiv) and the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vial and heat to the desired temperature (e.g., 100 °C) with stirring.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography.[8]

Visualizations

Catalyst_Selection_Workflow start Start: 4-Bromopyridazine Hydrobromide Reaction reaction_type Select Reaction Type start->reaction_type suzuki Suzuki-Miyaura (C-C Coupling) reaction_type->suzuki C-C (sp2) buchwald Buchwald-Hartwig (C-N Coupling) reaction_type->buchwald C-N sonogashira Sonogashira (C-C sp Coupling) reaction_type->sonogashira C-C (sp) suzuki_cat Initial Catalyst System: - Pd(PPh3)4 or Pd(dppf)Cl2 - Base: K3PO4 or K2CO3 - Solvent: Dioxane/H2O suzuki->suzuki_cat buchwald_cat Initial Catalyst System: - Pd2(dba)3 + XPhos/SPhos or XPhos Pd G3 - Base: NaOtBu or LHMDS - Solvent: Toluene or Dioxane buchwald->buchwald_cat sonogashira_cat Initial Catalyst System: - Pd(PPh3)2Cl2 + CuI - Base: Et3N - Solvent: DMF or THF sonogashira->sonogashira_cat

Caption: A workflow for initial catalyst system selection.

Troubleshooting_Workflow start Low or No Yield check_base Step 1: Verify Base - Sufficient excess for neutralization? - Appropriate strength? start->check_base screen_ligands Step 2: Screen Ligands - Use bulky, electron-rich ligands (e.g., XPhos, SPhos) check_base->screen_ligands Base OK success Successful Reaction check_base->success Issue Resolved optimize_conditions Step 3: Optimize Conditions - Increase temperature? - Change solvent? screen_ligands->optimize_conditions No Improvement screen_ligands->success Issue Resolved optimize_conditions->success Improvement

References

Technical Support Center: Byproduct Analysis in 4-Bromopyridazine Hydrobromide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding byproduct analysis during the synthesis of 4-Bromopyridazine Hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound from 4-hydroxypyridazine using phosphorus oxybromide (POBr3)?

A1: While the reaction of 4-hydroxypyridazine with phosphorus oxybromide is a standard method, several byproducts can arise. The most commonly encountered impurities include:

  • Unreacted Starting Material: Residual 4-hydroxypyridazine can remain if the reaction does not go to completion.

  • Isomeric Byproducts: Depending on the purity of the starting material and reaction conditions, formation of other bromopyridazine isomers is possible, although less common for the 4-position synthesis.

  • Polybrominated Pyridazines: Over-bromination can lead to the formation of dibromo- or tribromopyridazines, especially with excess brominating agent or prolonged reaction times.

  • Hydrolysis Products: Incomplete workup or exposure to moisture can lead to the hydrolysis of the product back to 4-hydroxypyridazine or hydrolysis of the phosphorus-containing reagents to phosphoric acid and hydrobromic acid.

  • Phosphorus-Containing Impurities: Residual phosphorus-based reagents or their byproducts may be present if not completely removed during the workup.

Q2: How can I detect these byproducts in my reaction mixture or final product?

A2: A combination of chromatographic and spectroscopic techniques is recommended for effective byproduct detection:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary method for quantifying the purity of your this compound and detecting the presence of byproducts. Different retention times will be observed for the product and various impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown byproducts by providing molecular weight information, which can help in elucidating their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural confirmation of the desired product and for identifying and quantifying impurities that have distinct NMR signals.

Q3: What is the likely cause of a low yield in my this compound synthesis?

A3: Low yields can be attributed to several factors:

  • Incomplete reaction: Insufficient reaction time, temperature, or amount of brominating agent.

  • Side reactions: Formation of significant amounts of byproducts consumes the starting material.

  • Product loss during workup: Inefficient extraction or purification steps can lead to loss of the desired product.

  • Degradation of starting material or product: The reactants or product may be unstable under the reaction conditions.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis and analysis of this compound.

Issue 1: Unexpected Peaks in HPLC Chromatogram

Observation: Your HPLC analysis of the crude or purified product shows one or more unexpected peaks in addition to the main product peak.

Troubleshooting Workflow:

Troubleshooting_HPLC start Unexpected Peak(s) in HPLC check_sm Compare retention time with 4-hydroxypyridazine standard start->check_sm is_sm Peak matches starting material? check_sm->is_sm increase_rxn Action: Increase reaction time, temperature, or POBr3 stoichiometry. is_sm->increase_rxn Yes lcms_analysis Perform LC-MS analysis on the peak is_sm->lcms_analysis No mw_match Does MW correspond to a likely byproduct (e.g., dibromopyridazine)? lcms_analysis->mw_match optimize_stoichiometry Action: Optimize stoichiometry of POBr3. Avoid large excess. mw_match->optimize_stoichiometry Yes nmr_analysis Isolate peak (prep-HPLC) and perform NMR analysis mw_match->nmr_analysis No structure_elucidation Elucidate structure of the unknown impurity nmr_analysis->structure_elucidation modify_workup Action: Modify workup to remove the identified impurity (e.g., recrystallization solvent, pH adjustment). structure_elucidation->modify_workup

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Issue 2: Product Fails to Meet Purity Specifications

Observation: The purity of the isolated this compound, as determined by HPLC or NMR, is below the desired level.

Troubleshooting Steps:

  • Re-evaluate Purification Method:

    • Recrystallization: Experiment with different solvent systems. A solvent system that provides good solubility at elevated temperatures and poor solubility at room temperature or below is ideal. Consider anti-solvent addition to induce crystallization.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is a good starting point.

  • Optimize Reaction Conditions to Minimize Byproduct Formation:

    • Refer to the quantitative data table below for guidance on how reaction parameters can influence byproduct formation.

    • Carefully control the stoichiometry of the brominating agent. An excess may lead to polybromination.

    • Monitor the reaction progress by TLC or HPLC to avoid unnecessarily long reaction times which can promote side reactions.

Quantitative Data Summary

The following table summarizes the potential impact of key reaction parameters on the formation of common byproducts. This data is qualitative and intended for guidance; optimal conditions should be determined empirically.

Reaction ParameterPotential Impact on Byproduct Formation
Temperature Higher temperatures may increase the rate of reaction but can also promote the formation of polybrominated species and degradation products.
Reaction Time Prolonged reaction times can lead to an increase in polybrominated byproducts. Insufficient time will result in a higher percentage of unreacted starting material.
Stoichiometry of POBr₃ A significant excess of phosphorus oxybromide increases the likelihood of polybromination. Insufficient amounts will lead to incomplete conversion of the starting material.
Moisture Content Presence of water can lead to the hydrolysis of POBr₃, the product, and intermediates, reducing the overall yield and purity.

Experimental Protocols

Key Experiment: HPLC-UV Analysis of this compound Purity

Objective: To determine the purity of a this compound sample and identify the presence of potential byproducts.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically suitable.

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: 0.1% Formic acid in acetonitrile.

    • Gradient Program: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where both the product and potential byproducts have significant absorbance (e.g., 254 nm).

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

    • Prepare a standard of 4-hydroxypyridazine to determine its retention time for comparison.

  • Analysis: Inject the sample and the standard. Compare the retention times of any observed peaks with that of the starting material. The peak area percentage can be used to estimate the purity of the product.

Key Experiment: LC-MS Analysis for Byproduct Identification

Objective: To identify the molecular weights of unknown impurities in a sample of this compound.

Methodology:

  • Instrumentation: An LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass determination.

  • LC Conditions: Use the same or a similar HPLC method as described above.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for pyridazine compounds.

    • Mass Range: Scan a mass range that will encompass the expected product and potential byproducts (e.g., m/z 50-500).

  • Data Analysis: Extract the mass spectra for each chromatographic peak. The accurate mass measurement will aid in determining the elemental composition of the impurities, facilitating their identification.

Signaling Pathway and Workflow Diagrams

Synthesis_Byproduct_Pathway cluster_reactants Reactants cluster_products Products & Byproducts SM 4-Hydroxypyridazine Product 4-Bromopyridazine SM->Product Desired Reaction Unreacted_SM Unreacted 4-Hydroxypyridazine SM->Unreacted_SM Incomplete Reaction Reagent POBr3 Reagent->Product Polybrominated Polybrominated Pyridazines Reagent->Polybrominated Product->Polybrominated Over-bromination Hydrolysis Hydrolysis Products Product->Hydrolysis Moisture

Caption: Byproduct formation pathways in 4-Bromopyridazine synthesis.

Troubleshooting failed reactions with 4-Bromopyridazine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromopyridazine Hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key properties and storage conditions for this compound?

A1: this compound is a solid, often crystalline, organic compound. Due to its hydrobromide salt form, it is more stable than the corresponding free base. Key properties are summarized below.

PropertyValue
CAS Number 1220039-64-4
Molecular Formula C₄H₄Br₂N₂
Molecular Weight 239.90 g/mol
Purity Typically ≥95%
Storage Store in an inert atmosphere, in a freezer at -20°C.[1][2]

Q2: How does the hydrobromide salt affect the reactivity of 4-Bromopyridazine in cross-coupling reactions?

A2: The hydrobromide salt protonates one of the nitrogen atoms of the pyridazine ring. This enhances the electron-deficient nature of the ring, which can influence the oxidative addition step in palladium-catalyzed cross-coupling reactions. Crucially, the hydrobromic acid salt must be neutralized in situ by the base in the reaction mixture to generate the reactive free base of 4-bromopyridazine. Therefore, it is essential to use at least one extra equivalent of base in your reaction setup to account for this neutralization.

Q3: What are the common applications of this compound in drug discovery?

A3: this compound serves as a versatile building block in medicinal chemistry. The pyridazine scaffold is present in numerous bioactive molecules and marketed drugs.[3][4] It is particularly valuable in the synthesis of kinase inhibitors, where the pyridazine core can act as a hinge-binding motif.[5] Its unique electronic properties and ability to participate in various cross-coupling reactions allow for the construction of diverse molecular libraries for screening against various biological targets.[4]

Troubleshooting Guides for Failed Reactions

Suzuki-Miyaura Coupling

Problem: Low or no yield of the desired coupled product.

This is a common issue that can arise from several factors. Below is a troubleshooting guide to address potential causes.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

start Low/No Yield check_base Check Base Stoichiometry (≥ 2-3 eq.) start->check_base check_catalyst Evaluate Catalyst/Ligand System check_base->check_catalyst Base is sufficient add_base Add extra equivalent(s) of base to neutralize HBr salt check_base->add_base Base is insufficient check_boronic_acid Assess Boronic Acid/Ester Stability check_catalyst->check_boronic_acid Catalyst is appropriate change_catalyst Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands. check_catalyst->change_catalyst Catalyst deactivation suspected check_conditions Optimize Reaction Conditions check_boronic_acid->check_conditions Boronic acid is stable protodeboronation Use boronic esters (e.g., pinacol esters) or trifluoroborate salts. Use anhydrous conditions if possible. check_boronic_acid->protodeboronation Protodeboronation suspected success Improved Yield check_conditions->success Optimization successful other_issues Consider solvent effects (solubility), temperature, and thorough degassing. check_conditions->other_issues Still low yield add_base->check_catalyst change_catalyst->check_boronic_acid protodeboronation->check_conditions other_issues->success start Failed Buchwald-Hartwig Amination base_check Is the base strong enough and in sufficient excess (≥ 2 eq.)? start->base_check ligand_check Is the ligand appropriate for the amine substrate? base_check->ligand_check Yes use_stronger_base Use a strong, non-nucleophilic base like NaOtBu, KOtBu, or LHMDS. base_check->use_stronger_base No temp_solvent_check Are the temperature and solvent optimal? ligand_check->temp_solvent_check Yes select_ligand Select a ligand based on the amine class (e.g., XPhos for primary amines, RuPhos for secondary amines). ligand_check->select_ligand No success Successful Reaction temp_solvent_check->success Yes optimize_conditions Screen solvents (e.g., Toluene, Dioxane) and reaction temperature. temp_solvent_check->optimize_conditions No use_stronger_base->ligand_check select_ligand->temp_solvent_check optimize_conditions->success cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase Kinase (e.g., ALK5) receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates p_substrate Phosphorylated Substrate Protein transcription Gene Transcription p_substrate->transcription Activates proliferation Cell Proliferation & Survival transcription->proliferation inhibitor Pyridazine-based Kinase Inhibitor (from 4-Bromopyridazine HBr) inhibitor->kinase Inhibits cluster_synthesis Library Synthesis cluster_screening High-Throughput Screening (HTS) cluster_followup Hit Follow-up start 4-Bromopyridazine Hydrobromide reaction Parallel Cross-Coupling Reactions (e.g., Suzuki) start->reaction library Pyridazine Derivative Library reaction->library assay_dev Assay Development & Validation library->assay_dev primary_screen Primary Screen (e.g., Kinase Assay) assay_dev->primary_screen hit_id Hit Identification primary_screen->hit_id hit_id->library Inactive Compounds dose_response Dose-Response & Potency hit_id->dose_response Active Compounds ('Hits') sar Structure-Activity Relationship (SAR) dose_response->sar lead_opt Lead Optimization sar->lead_opt

References

Technical Support Center: Reaction Monitoring of 4-Bromopyridazine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 4-Bromopyridazine Hydrobromide by HPLC and NMR.

High-Performance Liquid Chromatography (HPLC) Analysis

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for monitoring a reaction with this compound?

A1: Due to the polar nature of this compound, a reversed-phase method with a polar-modified C18 column or a polar-embedded phase column is recommended to ensure adequate retention. A gradient elution with a buffered aqueous mobile phase and an organic modifier is typically effective.

Q2: How can I improve the peak shape for this compound?

A2: Poor peak shape, such as tailing, is common for polar and basic compounds. To mitigate this, ensure the mobile phase is buffered to a pH where the analyte is in a single ionic form (e.g., pH 2-3 to ensure full protonation). Using a high-purity stationary phase and adding a competing base like triethylamine (TEA) to the mobile phase can also improve peak symmetry.

Q3: My retention times are drifting. What should I do?

A3: Retention time drift can be caused by several factors. Ensure your mobile phase is well-mixed and degassed. Check for temperature fluctuations by using a column oven. Insufficient column equilibration between injections is another common cause, so ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes.[1]

Experimental Protocol: HPLC Reaction Monitoring

This protocol provides a general starting point for monitoring the consumption of this compound and the formation of a product in a typical nucleophilic substitution reaction.

Parameter Recommendation
Column Polar-embedded C18 (e.g., Aqua, Hydro) or Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL
Sample Preparation Dilute the reaction mixture in Mobile Phase A to a suitable concentration. Filter through a 0.45 µm syringe filter before injection.

HPLC Troubleshooting Guide

Issue Probable Cause(s) Solution(s)
Peak Tailing Secondary interactions with residual silanols on the column; Inappropriate mobile phase pH.Use a base-deactivated or end-capped column; Add a competing base (e.g., 0.1% TEA) to the mobile phase; Adjust mobile phase to a lower pH (e.g., 2-3).
Peak Fronting Sample overload; Column collapse or void.Decrease sample concentration or injection volume; Replace the column.
Poor Retention The compound is too polar for the stationary phase; Mobile phase is too strong.Use a column with a more polar stationary phase (e.g., polar-embedded); Use a highly aqueous mobile phase; Consider Hydrophilic Interaction Liquid Chromatography (HILIC).
Inconsistent Retention Times Fluctuations in mobile phase composition or pH; Temperature variations; Insufficient column equilibration.Ensure accurate mobile phase preparation (use a buffer); Use a column oven; Equilibrate the column for at least 10-15 column volumes.[1]
High Backpressure Blockage in the column frit or tubing; Precipitation of sample or buffer.Filter all samples and mobile phases; Use a guard column; Reverse-flush the column (if permitted).
Ghost Peaks Contamination in the injector or column; Impurities in the mobile phase.Flush the injector and column with a strong solvent; Use high-purity solvents; Run a blank gradient.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Frequently Asked Questions (FAQs)

Q1: Which deuterated solvent is suitable for monitoring reactions with this compound?

A1: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good choice as it can dissolve a wide range of polar and ionic compounds. For aqueous reactions, Deuterium oxide (D₂O) can be used, but be aware of H-D exchange with labile protons.

Q2: How do I choose an internal standard for quantitative NMR (qNMR)?

A2: An ideal internal standard should be chemically inert, have sharp signals that do not overlap with your analyte or reactant signals, and be soluble in the chosen deuterated solvent.[2] For reactions in DMSO-d₆, compounds like 1,4-dinitrobenzene or dimethyl terephthalate can be suitable.[3]

Q3: My NMR signals are broad. What could be the cause?

A3: Broad signals can result from several factors, including sample viscosity, the presence of paramagnetic impurities, or chemical exchange. Ensure your sample is fully dissolved and consider gentle heating to reduce viscosity. If paramagnetic impurities are suspected, they may need to be removed through a purification step.

Experimental Protocol: NMR Reaction Monitoring (qNMR)

This protocol outlines a general procedure for quantitative monitoring of a reaction involving this compound using an internal standard.

Parameter Recommendation
Solvent DMSO-d₆
Internal Standard 1,4-Dinitrobenzene (provides a sharp singlet around 8.4 ppm)
Sample Preparation In an NMR tube, dissolve a known mass of the reaction mixture and a known mass of the internal standard in 0.6-0.7 mL of DMSO-d₆.
Key Acquisition Parameters
- Pulse ProgramA standard 1D proton experiment (e.g., zg30)
- Relaxation Delay (d1)At least 5 times the longest T₁ of the protons of interest (typically 30-60 seconds for quantitative accuracy)
- Number of Scans (ns)Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or higher)
Data Processing Carefully phase and baseline correct the spectrum. Integrate the signals of the starting material, product, and the internal standard.

NMR Troubleshooting Guide

Issue Probable Cause(s) Solution(s)
Poor Signal-to-Noise Insufficient sample concentration; Not enough scans.Increase the sample concentration; Increase the number of scans.
Baseline Distortion Incorrect phasing or baseline correction; Very broad signals from macromolecules or polymers.Manually re-phase and baseline correct the spectrum; Apply a suitable window function before Fourier transformation.
Integration Errors Overlapping signals; Poor baseline; Incorrect integration limits.Choose non-overlapping signals for quantification; Ensure a flat baseline around the integrated signals; Set integration limits to cover the entire peak.
Inconsistent Results Inaccurate weighing of sample or internal standard; Instability of compounds in the NMR solvent.Use a high-precision balance; Check the stability of your compounds in the chosen solvent over the experiment time.

Representative Quantitative Data

The following table provides hypothetical data for a typical nucleophilic substitution reaction of this compound with a generic nucleophile, monitored over time.

Time (hours) This compound (%) Product (%) Purity by HPLC (Area %)
01000>98%
1653597%
2307096%
459595%
8<1>9995%

Visualizing the Workflow and Troubleshooting

Fig. 1: Experimental workflow for reaction monitoring.

Troubleshooting_Workflow cluster_hplc HPLC Issues cluster_nmr NMR Issues start Problem with Chromatogram/Spectrum check_all_peaks Are all peaks affected? start->check_all_peaks all_peaks_hplc Yes (All Peaks) check_all_peaks->all_peaks_hplc HPLC some_peaks_hplc No (Some Peaks) check_all_peaks->some_peaks_hplc HPLC all_signals_nmr Yes (All Signals) check_all_peaks->all_signals_nmr NMR some_signals_nmr No (Some Signals) check_all_peaks->some_signals_nmr NMR check_mobile_phase Check Mobile Phase (Composition, pH, Degassing) all_peaks_hplc->check_mobile_phase check_system_hplc Check System (Pump, Injector, Leaks) all_peaks_hplc->check_system_hplc check_peak_properties Analyze Peak Properties (Tailing, Fronting) some_peaks_hplc->check_peak_properties check_column Check Column (Age, Contamination) check_peak_properties->check_column adjust_method Adjust Method (pH, Additives) check_peak_properties->adjust_method check_shim Check Shimming and Locking all_signals_nmr->check_shim check_sample_prep_nmr Check Sample Prep (Solvent, Concentration) all_signals_nmr->check_sample_prep_nmr check_signal_overlap Check for Signal Overlap some_signals_nmr->check_signal_overlap check_integration Review Integration Parameters some_signals_nmr->check_integration adjust_acquisition Adjust Acquisition (d1, ns) check_integration->adjust_acquisition

Fig. 2: Troubleshooting decision tree.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromopyridazine Hydrobromide and 4-Chloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly within the pharmaceutical and agrochemical sectors, the strategic functionalization of heteroaromatic scaffolds is of paramount importance. Pyridazine, a 1,2-diazine ring system, is a common feature in many biologically active molecules. The 4-halopyridazines, specifically 4-bromopyridazine and 4-chloropyridazine, serve as versatile building blocks for introducing molecular diversity through various chemical transformations. This guide provides an objective, data-supported comparison of the reactivity of 4-Bromopyridazine Hydrobromide and 4-Chloropyridazine in key synthetic reactions, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

At a Glance: Key Reactivity Differences

The primary determinant of reactivity for these compounds is the nature of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond. This fundamental difference dictates that 4-bromopyridazine is generally more reactive than 4-chloropyridazine, particularly in reactions where the cleavage of the C-X bond is the rate-determining step, such as in the oxidative addition step of palladium-catalyzed cross-coupling reactions.

A practical consideration for this compound is its salt form. The presence of hydrobromic acid necessitates the use of a stoichiometric amount of base to neutralize the salt and liberate the free pyridazine base before it can participate in most organic reactions.

Nucleophilic Aromatic Substitution (SNAr)

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic feature activates the ring towards nucleophilic aromatic substitution (SNAr), especially at positions ortho and para (positions 3, 6 and 4, 5) to the nitrogen atoms. The halogen at the C4 position is well-disposed for displacement by a variety of nucleophiles.

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the halide leaving group.[1] The stability of this intermediate is enhanced by the electron-withdrawing nitrogen atoms.

Cross_Coupling_Cycle cluster_1 General Pd-Catalyzed Cross-Coupling Cycle pd0 Pd(0)L_n pdiix Ar-Pd(II)-X(L_n) pd0->pdiix Ar-X oxidative_addition Oxidative Addition pdiir Ar-Pd(II)-R(L_n) pdiix->pdiir R-M transmetalation Transmetalation pdiir->pd0 product Ar-R (Product) pdiir->product reductive_elimination Reductive Elimination

References

A Comparative Guide to Catalysts for 4-Bromopyridazine Hydrobromide Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyridazine core is a critical step in the synthesis of a wide array of biologically active molecules and pharmaceutical candidates. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions of halogenated pyridazines offer a versatile and powerful approach. This guide provides a comparative overview of catalyst systems for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of 4-Bromopyridazine Hydrobromide, supported by experimental data to aid in catalyst selection and methods development.

At a Glance: Catalyst Performance in Pyridazine Cross-Coupling

The selection of an appropriate palladium catalyst system, comprising a palladium precursor and a ligand, along with the base and solvent, is crucial for achieving high yields and reaction efficiency. The electron-deficient nature of the pyridazine ring can influence the catalytic cycle, making the choice of reaction parameters particularly important.

Cross-Coupling ReactionCatalyst System (Catalyst/Ligand)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Suzuki-Miyaura Pd(PPh₃)₄Na₂CO₃DME/EtOH/H₂O804814-28[1]
Sonogashira Pd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-96[2]
Buchwald-Hartwig Pd₂(dba)₃ / XantPhosDBUToluene or DMF10018Hit/No Hit[3]

Note: The data presented is based on reactions with structurally similar brominated heterocycles, as direct comparative studies on this compound are limited in readily available literature. These conditions serve as a strong starting point for optimization.

Reaction Workflows and Catalytic Cycles

The general workflow for palladium-catalyzed cross-coupling reactions is a well-established procedure involving the careful assembly of reactants under an inert atmosphere. The specific catalytic cycles, while sharing common fundamental steps of oxidative addition, transmetalation (or equivalent), and reductive elimination, have nuances depending on the specific reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Add 4-Bromopyridazine·HBr, Coupling Partner, & Base catalyst Add Pd Catalyst & Ligand reagents->catalyst solvent Add Anhydrous Solvent catalyst->solvent inert Degas & Backfill with Inert Gas (Ar/N₂) solvent->inert heating Heat to Specified Temperature inert->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. The reaction is widely used due to the stability and low toxicity of the boronic acid reagents.

suzuki_cycle pd0 Pd(0)L₂ pd2_halide [Ar-Pd(II)L₂(Br)] pd0->pd2_halide Oxidative Addition (Ar-Br) pd2_hydroxide [Ar-Pd(II)L₂(OH)] pd2_halide->pd2_hydroxide Ligand Exchange (OH⁻) pd2_boronate [Ar-Pd(II)L₂(Ar')] pd2_hydroxide->pd2_boronate Transmetalation (Ar'B(OH)₂) pd2_boronate->pd0 Reductive Elimination product Ar-Ar' pd2_boronate->product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a key transformation for introducing alkynyl moieties. This reaction typically employs a dual catalytic system of palladium and copper.

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_halide [Ar-Pd(II)L₂(Br)] pd0->pd2_halide Oxidative Addition (Ar-Br) pd2_alkynyl [Ar-Pd(II)L₂(C≡CR)] pd2_halide->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd2_alkynyl->product cu_halide Cu(I)Br cu_alkynyl Cu(I)C≡CR cu_alkynyl->pd2_halide cu_alkynyl->cu_halide Regeneration alkyne H-C≡CR alkyne->cu_alkynyl Deprotonation (Base) buchwald_hartwig_cycle pd0 Pd(0)L₂ pd2_halide [Ar-Pd(II)L₂(Br)] pd0->pd2_halide Oxidative Addition (Ar-Br) pd2_amido [Ar-Pd(II)L₂(NR₂)] pd2_halide->pd2_amido Amine Coordination & Deprotonation (HNR₂, Base) pd2_amido->pd0 Reductive Elimination product Ar-NR₂ pd2_amido->product

References

A Comparative Guide to the Purity Analysis of Synthesized 4-Bromopyridazine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of standard analytical techniques for the purity assessment of 4-Bromopyridazine Hydrobromide, a key building block in medicinal chemistry. The performance of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) will be compared, supported by illustrative experimental data and detailed methodologies.

Comparative Purity Analysis of this compound

The choice of analytical technique for purity determination depends on the specific requirements of the analysis, including the nature of the expected impurities, the required sensitivity, and the desired level of structural information. Below is a summary of the purity analysis of three hypothetical batches of synthesized this compound using HPLC, ¹H NMR, and GC-MS.

Analytical Method Batch 1 Purity (%) Batch 2 Purity (%) Batch 3 Purity (%) Key Findings
HPLC (UV, 254 nm) 98.599.297.8Batch 2 shows the highest purity. Batch 3 contains a significant impurity peak at a different retention time.
¹H NMR (500 MHz) 98.299.097.5Confirms the structure of the main component in all batches. Batch 1 shows residual solvent. Batch 3 indicates the presence of a regioisomeric impurity.
GC-MS 98.899.498.0Confirms the molecular weight of the main component. Detects a volatile impurity in Batch 1. Identifies the regioisomeric impurity in Batch 3 by its mass spectrum.

Experimental Workflow for Synthesis and Purity Analysis

The following diagram illustrates a general workflow for the synthesis of this compound, its purification, and subsequent purity analysis using multiple analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_results Data Evaluation start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up reaction->workup purification Purification (e.g., Recrystallization) workup->purification hplc HPLC Analysis purification->hplc Quantitative Purity nmr NMR Analysis purification->nmr Structural Confirmation & Impurity ID gcms GC-MS Analysis purification->gcms Volatile Impurities & MS Confirmation compare Compare Results hplc->compare nmr->compare gcms->compare report Final Purity Report compare->report

Caption: Workflow for Synthesis and Purity Analysis of this compound.

Detailed Experimental Protocols

Accurate and reproducible purity analysis relies on well-defined experimental protocols. The following are representative methods for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the quantitative analysis of non-volatile and thermally labile compounds, making it ideal for assessing the purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

      • Solvent A: Water with 0.1% Formic Acid

      • Solvent B: Acetonitrile with 0.1% Formic Acid

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5-95% B

      • 15-18 min: 95% B

      • 18-20 min: 95-5% B

      • 20-25 min: 5% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. ¹H NMR, in particular, can provide quantitative information about the main component and any proton-containing impurities.

  • Instrumentation: A 500 MHz NMR spectrometer.

  • Experimental Parameters:

    • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

    • Pulse Program: Standard ¹H pulse sequence.

    • Number of Scans: 16

    • Relaxation Delay: 5 seconds (to ensure quantitative integration)

    • Temperature: 25 °C

  • Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 0.7 mL of DMSO-d₆.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents and volatile impurities that may be present in the synthesized product.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Mass Spectrometer (MS) detector.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate. The hydrobromide salt may require derivatization or analysis as the free base for optimal GC performance.

Comparison of Alternatives

While HPLC, NMR, and GC-MS are the most common techniques for purity analysis, other methods can provide complementary information.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. It is invaluable for identifying unknown impurities by providing molecular weight information.

  • Elemental Analysis: This method determines the percentage composition of elements (C, H, N, Br) in a sample. It provides an overall assessment of purity and can help confirm the empirical formula of the synthesized compound.

  • Melting Point Analysis: A sharp and narrow melting point range is often indicative of a pure crystalline compound. While not a quantitative measure of purity, it is a quick and useful preliminary assessment.

Comparative Analysis of 4-Bromopyridazine Hydrobromide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the characterization and potential applications of 4-Bromopyridazine Hydrobromide and its derivatives. Aimed at researchers, scientists, and drug development professionals, this document summarizes key data and experimental methodologies to facilitate further research and development in this area. While direct comparative studies on a series of this compound derivatives are limited in publicly available literature, this guide compiles relevant data from studies on closely related pyridazine and brominated heterocyclic compounds to provide a representative comparison.

Physicochemical Properties of this compound

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds.[1] Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 1220039-64-4[2][3][4]
Molecular Formula C₄H₄Br₂N₂[4]
Molecular Weight 239.90 g/mol [3]
Appearance Solid[4]
Purity ≥95%[3]
Storage Inert atmosphere, store in freezer, under -20°C[4]
Solubility DMSO (Slightly), Methanol (Slightly), Water (Slightly)[1]
Primary Use Preparation of γ-secretase modulators[1]

Representative Comparison of Brominated Pyridazine and Related Derivatives

Due to the limited availability of comprehensive studies on a series of this compound derivatives, the following table presents a representative comparison of various brominated and pyridazine-containing compounds to illustrate the types of data valuable for comparative analysis. This data is compiled from various sources and should be considered illustrative rather than a direct comparison of a homologous series.

Compound IDStructureMolecular Weight ( g/mol )Melting Point (°C)Bioactivity (IC₅₀/MIC)Characterization Methods
4-Bromopyridazine C₄H₃BrN₂158.98Not specifiedNot specifiedNMR, IR, Mass Spec
Compound 7 (Pyridazinone derivative)Not specifiedNot specifiedNot specified3.74–8.92 µM (MIC against S. aureus, P. aeruginosa, A. baumannii)¹H NMR, ¹³C NMR, FT-IR, ESI-MS[5]
Compound 13 (Pyridazinone derivative)Not specifiedNot specifiedNot specified3.74–8.92 µM (MIC against S. aureus, P. aeruginosa, A. baumannii)¹H NMR, ¹³C NMR, FT-IR, ESI-MS[5]
Compound 5g (Oxindole-pyridyl derivative)Not specifiedNot specifiedNot specifiedCytotoxic (OVCAR-4), Cytostatic (17 cell lines)Not specified[6]
Compound 12d (Quinoline-oxadiazole derivative)Not specifiedNot specifiedNot specified0.18 µM (IC₅₀, EGFR)Not specified[7]
Compound 7d (Phenoxazine derivative)C₂₁H₁₉O₄N₄156–1593–870 nM (IC₅₀, Class II HDAC)¹H-NMR, ¹³C-NMR, HR-ESI-MS[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized experimental protocols for the synthesis and characterization of pyridazine derivatives, based on common practices found in the literature.

General Synthesis of Pyridazinone Derivatives

A common method for synthesizing pyridazinone derivatives involves the condensation of a pyridazin-3(2H)-one with an aromatic aldehyde.[5]

  • To a mixture of pyridazin-3(2H)-one (1 mmol) and sodium methoxide (1.2 mmol) in 30 mL of dry ethanol, the desired aromatic aldehyde (1 mmol) is added dropwise.

  • The mixture is refluxed for 6 hours and then stirred overnight at room temperature.

  • After cooling, the mixture is acidified with concentrated HCl.

  • The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure product.

To further derivatize, the resulting compound can be condensed with ethyl bromoacetate and then hydrolyzed to the corresponding carboxylic acid.[5]

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy : IR spectra are recorded on an FT-IR spectrometer using KBr pellets. Characteristic peaks are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the synthesized compounds.

  • Melting Point (MP) : Melting points are determined using a capillary melting point apparatus and are uncorrected.

Biological Activity Assays
  • Antimicrobial Activity (MIC Determination) : The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Compounds are serially diluted in 96-well plates containing microbial culture in an appropriate broth. The MIC is defined as the lowest concentration of the compound that inhibits visible growth after incubation.[5]

  • Anticancer Activity (MTT Assay) : Human cancer cell lines are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). The cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.

Visualizations

The following diagrams illustrate a general synthetic workflow and a potential signaling pathway that could be targeted by 4-Bromopyridazine derivatives, based on their reported use in developing kinase inhibitors.

G General Synthesis Workflow for Pyridazine Derivatives cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Products & Analysis 4-Bromopyridazine_Hydrobromide 4-Bromopyridazine Hydrobromide Condensation Condensation Reaction (e.g., Suzuki or Buchwald-Hartwig coupling) 4-Bromopyridazine_Hydrobromide->Condensation Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Condensation Purification Purification (e.g., Column Chromatography) Condensation->Purification Derivative Substituted 4-Bromopyridazine Derivative Purification->Derivative Characterization Characterization (NMR, IR, MS) Derivative->Characterization Bioassay Biological Activity Screening Derivative->Bioassay

Caption: General workflow for the synthesis and evaluation of 4-Bromopyridazine derivatives.

G Hypothetical Kinase Inhibition Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Cell_Proliferation Promotes 4BP_Derivative 4-Bromopyridazine Derivative 4BP_Derivative->Receptor_Tyrosine_Kinase Inhibits

Caption: Potential mechanism of action for a 4-Bromopyridazine derivative as a kinase inhibitor.

References

Comparative Crystallographic Analysis of Halogenated Pyridinium Salts

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the structural insights from X-ray crystallography.

Please Note: Crystallographic data for 4-Bromopyridazine Hydrobromide is not publicly available at the time of this publication. This guide provides a comparative analysis of two closely related and structurally significant compounds: 4-Bromopyridinium Hydrobromide and 4-Chloropyridinium Hydrochloride. This comparison serves to illustrate the methodologies and the type of structural information that can be obtained through X-ray crystallography, which would be applicable to the analysis of this compound were the data available.

Introduction

X-ray crystallography is a pivotal technique in the fields of chemistry and drug discovery, providing precise information about the three-dimensional arrangement of atoms within a crystalline solid. This atomic-level detail is crucial for understanding the structure-property relationships of molecules, including active pharmaceutical ingredients (APIs) and their intermediates. Halogenated organic compounds, such as this compound, are of significant interest in medicinal chemistry due to the role of halogen bonding and other non-covalent interactions in molecular recognition and binding affinity.

This guide presents a comparative overview of the crystallographic data for two analogous compounds: 4-Bromopyridinium Hydrobromide and 4-Chloropyridinium Hydrochloride. By examining their crystal structures, we can infer how the substitution of a bromine atom with a chlorine atom, and the corresponding counter-ion, influences the crystal packing and intermolecular interactions. This information is invaluable for rational drug design and the development of new crystalline forms of APIs with desired physicochemical properties.

Data Presentation: Crystallographic Comparison

The following table summarizes the key crystallographic parameters for 4-Bromopyridinium Hydrobromide and 4-Chloropyridinium Hydrochloride, allowing for a direct comparison of their solid-state structures.

Parameter4-Bromopyridinium Hydrobromide4-Chloropyridinium Hydrochloride
Chemical Formula C₅H₅Br₂NC₅H₅Cl₂N
Crystal System OrthorhombicMonoclinic
Space Group PnmaP2₁/m
Unit Cell Dimensions
a (Å)19.338.52
b (Å)6.946.25
c (Å)5.586.13
α (°)9090
β (°)90108.8
γ (°)9090
Volume (ų)748.5308.7
Z (molecules/unit cell)42

Experimental Protocols

The determination of a crystal structure by single-crystal X-ray diffraction involves a series of well-defined steps. Below is a generalized experimental protocol for small molecule crystallography.

Crystal Growth

High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. For small organic molecules like halogenated pyridinium salts, suitable crystals are often grown from a saturated solution by slow evaporation of the solvent, or by slow cooling of a hot, saturated solution. A variety of solvents and solvent mixtures may be screened to find the optimal conditions for crystal growth.

Crystal Mounting

A single crystal of suitable size (typically 0.1 - 0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head. The crystal can be affixed to a glass fiber or a loop using a cryo-protectant oil and is then flash-cooled in a stream of cold nitrogen gas (typically at 100 K) to minimize radiation damage during data collection.

Data Collection

The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are detected. A complete dataset consists of a large number of diffraction spots (reflections), each with a specific intensity and position.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is then solved using direct methods or Patterson methods. This initial model is subsequently refined against the experimental data to improve the atomic positions and thermal parameters, resulting in a final, accurate three-dimensional model of the molecule.

Visualization of Experimental and Logical Workflows

To better illustrate the processes involved in X-ray crystallography and the relationships between key concepts, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination cluster_output Final Output start Start crystal_growth Crystal Growth start->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Caption: Experimental workflow for single-crystal X-ray crystallography.

logical_relationship cluster_compound Compound Properties cluster_crystal Crystallographic Parameters cluster_properties Macroscopic Properties compound Chemical Composition (e.g., 4-Bromopyridinium vs. 4-Chloropyridinium) packing Crystal Packing compound->packing influences interactions Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding) packing->interactions is governed by unit_cell Unit Cell & Space Group packing->unit_cell determines interactions->packing physchem Physicochemical Properties (Solubility, Stability, etc.) interactions->physchem affects unit_cell->physchem affects

Caption: Logical relationship between chemical structure and material properties.

A Comparative Guide to Alternatives for 4-Bromopyridazine Hydrobromide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and functional materials, the pyridazine scaffold is a key heterocyclic motif, offering a platform for diverse biological activities.[1] The functionalization of this core, particularly at the C4 position, is frequently achieved using palladium-catalyzed cross-coupling reactions. While 4-Bromopyridazine Hydrobromide is a commonly used reagent for this purpose, a range of alternative reagents offer distinct advantages in terms of reactivity, cost, and substrate scope. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data, to aid in the rational selection of reagents for specific synthetic challenges.

Alternatives to this compound

The primary alternatives to 4-bromopyridazine for cross-coupling reactions are other 4-substituted pyridazines where the substituent is a good leaving group in palladium-catalyzed processes. These include:

  • 4-Chloropyridazine: A more cost-effective starting material, though generally less reactive than its bromo counterpart.[2][3]

  • 4-Iodopyridazine: The most reactive of the halopyridazines, often enabling milder reaction conditions.[4]

  • 4-Pyridazinyl Triflates and Nonaflates: Highly reactive electrophiles that can sometimes surpass the reactivity of even iodides.

The choice of reagent significantly impacts reaction efficiency, with the general reactivity trend in palladium-catalyzed cross-coupling reactions being: I > Br > OTf (triflate) > Cl .[4] This trend is inversely correlated with the carbon-halogen bond strength, where the weaker C-I bond is more readily cleaved in the oxidative addition step of the catalytic cycle.

Performance Comparison in Key Cross-Coupling Reactions

The Suzuki-Miyaura and Buchwald-Hartwig reactions are two of the most powerful and widely used methods for the formation of C-C and C-N bonds, respectively. The performance of 4-halopyridazines in these reactions is a critical consideration for synthetic chemists.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds. The reactivity of the 4-halopyridazine directly influences the reaction conditions required and the achievable yields.

Table 1: Comparison of 4-Halopyridazines in the Suzuki-Miyaura Reaction

ReagentRelative ReactivityTypical Catalyst SystemTypical Reaction ConditionsYield (%)Reference
4-Chloropyridazine LowerPdCl₂(dppf) / Bulky phosphine or NHC ligandsHigh temperature (e.g., 100 °C)85-95[4]
4-Bromopyridazine ModeratePd(PPh₃)₄, PdCl₂(dppf)Moderate temperature (e.g., 80-100 °C)80-95[5][6]
4-Iodopyridazine HigherPd(PPh₃)₄, PdCl₂(dppf)Room temperature to moderate temperature>90[4][7]

Note: Yields are highly dependent on the specific coupling partners, catalyst, ligand, base, and solvent system used. The values presented are representative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura reaction, the choice of the 4-halopyridazine impacts the reaction's success.

Table 2: Comparison of 4-Halopyridazines in the Buchwald-Hartwig Amination

ReagentRelative ReactivityTypical Catalyst SystemTypical Reaction ConditionsYield (%)Reference
4-Chloropyridazine LowerPd₂(dba)₃ / Bulky, electron-rich phosphine ligands (e.g., XPhos)High temperature (e.g., 100-110 °C)70-90[8][9]
4-Bromopyridazine ModeratePd(OAc)₂ or Pd₂(dba)₃ / Phosphine ligands (e.g., BINAP, Xantphos)Moderate temperature (e.g., 80-100 °C)75-95[8][10]
4-Iodopyridazine HigherPd(OAc)₂ or Pd₂(dba)₃ / Phosphine ligandsRoom temperature to moderate temperature>90[10]

Note: Yields can vary significantly based on the amine coupling partner and the specific catalytic system employed.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for reproducible results in the laboratory. Below are representative procedures for the Suzuki-Miyaura and Buchwald-Hartwig reactions using 4-halopyridazines.

General Procedure for Suzuki-Miyaura Coupling of a 4-Halopyridazine

This protocol is a general guideline and may require optimization for specific substrates.

Reaction Setup:

  • To a dry Schlenk flask containing a magnetic stir bar, add the 4-halopyridazine (1.0 equiv.), the boronic acid or its ester derivative (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2.0-3.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Add a degassed solvent or solvent mixture (e.g., toluene, dioxane, DMF, with or without water) via syringe.

  • Heat the reaction mixture to the appropriate temperature (see Table 1) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

Work-up:

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[7][11]

General Procedure for Buchwald-Hartwig Amination of a 4-Halopyridazine

This protocol provides a general framework for the amination of 4-halopyridazines.

Reaction Setup:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, BINAP, 2-4 mol%), and the base (e.g., NaOtBu, Cs₂CO₃, 1.4-2.0 equiv.) to a dry Schlenk tube.

  • Add the 4-halopyridazine (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • Add the degassed solvent (e.g., toluene, dioxane).

  • Seal the tube and heat the reaction mixture to the appropriate temperature (see Table 2) with stirring for 1-24 hours. Monitor the reaction by TLC or LC-MS.

Work-up:

  • Cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite, washing with the organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[8][12]

Visualizing Reaction Mechanisms and Biological Pathways

Understanding the underlying mechanisms and the biological relevance of the synthesized compounds is paramount for drug discovery professionals.

Catalytic Cycle of Suzuki-Miyaura Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for a Typical Cross-Coupling Reaction

The diagram below outlines a standard laboratory workflow for performing a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Halopyridazine, Coupling Partner, and Base Inert Establish Inert Atmosphere (Ar or N2) Reagents->Inert Catalyst Add Pd Catalyst and Ligand Inert->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat to Desired Temperature Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Aqueous Work-up Monitor->Quench Extract Extraction Quench->Extract Dry Drying and Concentration Extract->Dry Purify Column Chromatography Dry->Purify Final Product Final Product Purify->Final Product

A generalized experimental workflow for palladium-catalyzed cross-coupling.
VEGFR-2 Signaling Pathway: A Target for Pyridazine Derivatives

Many pyridazine-containing compounds exhibit potent anticancer activity by inhibiting key signaling pathways involved in tumor growth and proliferation.[13][14] One such critical pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, which plays a central role in angiogenesis (the formation of new blood vessels), a process essential for tumor survival and metastasis.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF PKC PKC PLCg->PKC AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT->Transcription PKC->Transcription Angiogenesis Angiogenesis, Proliferation, Survival Transcription->Angiogenesis Pyridazine_Inhibitor Pyridazine-based Inhibitor Pyridazine_Inhibitor->VEGFR2 Inhibits

Inhibition of the VEGFR-2 signaling pathway by pyridazine-based compounds.

References

A Cost-Benefit Analysis of 4-Bromopyridazine Hydrobromide in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that balances chemical reactivity, cost, and overall efficiency. This guide provides a comprehensive cost-benefit analysis of 4-Bromopyridazine Hydrobromide, a key intermediate in the synthesis of various biologically active compounds, particularly γ-secretase modulators. We will objectively compare its performance with viable alternatives, namely 4-chloropyridazine hydrochloride and 4-iodopyridazine, supported by experimental data and detailed methodologies for key synthetic transformations.

Introduction to 4-Halopyridazines in Synthesis

Pyridazine moieties are integral components of numerous pharmaceuticals and agrochemicals. The introduction of substituents onto the pyridazine core is often achieved through cross-coupling reactions, where a halogenated pyridazine serves as a versatile electrophilic partner. The choice of the halogen atom (Cl, Br, or I) at the 4-position significantly impacts the reagent's cost and reactivity, thereby influencing the overall cost-effectiveness of a synthetic route.

Cost Comparison of 4-Halopyridazine Derivatives

The initial cost of a starting material is a primary consideration in any synthetic campaign. The following table summarizes the approximate cost of this compound and its chloro and iodo analogs. Prices can vary between suppliers and are subject to change.

CompoundCAS NumberMolecular Weight ( g/mol )PurityPrice (USD/g)
This compound1220039-64-4239.90>95%~$150 - $250
4-Chloropyridazine Hydrochloride1193386-63-8150.99>95%~$50 - $100
4-Iodopyridazine15854-87-2205.00>96%~$100 - $200

Note: Prices are estimates based on publicly available data from various chemical suppliers and are intended for comparative purposes only.

From a purely economic standpoint, 4-chloropyridazine hydrochloride presents the most budget-friendly option, while this compound occupies a mid-range position, and 4-iodopyridazine is generally the most expensive per gram.

Performance Comparison in Key Cross-Coupling Reactions

The true value of a reagent is determined not only by its price but also by its performance in chemical reactions. The reactivity of 4-halopyridazines in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, follows the general trend of I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium catalyst.

Suzuki-Miyaura Coupling
SubstrateRelative ReactivityTypical Reaction ConditionsExpected Yield
4-IodopyridazineHighPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-90°C85-95%
4-BromopyridazineModeratePd(dppf)Cl₂, Na₂CO₃, DME/H₂O, 90-100°C70-85%
4-ChloropyridazineLowPd₂(dba)₃/XPhos, K₃PO₄, Toluene/H₂O, 100-110°C50-70%

Note: Yields are estimates and can vary significantly based on the specific coupling partner, catalyst system, and reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of N-aryl and N-heteroaryl amines. Similar to the Suzuki-Miyaura coupling, the reactivity of 4-halopyridazines in this transformation is dictated by the nature of the halogen.

SubstrateRelative ReactivityTypical Reaction ConditionsExpected Yield
4-IodopyridazineHighPd₂(dba)₃/Xantphos, NaOtBu, Dioxane, 80-100°C80-95%
4-BromopyridazineModeratePd(OAc)₂/BINAP, Cs₂CO₃, Toluene, 100-110°C65-80%
4-ChloropyridazineLowPd₂(dba)₃/tBuXPhos, K₃PO₄, Dioxane, 110-120°C40-60%

Note: Yields are estimates and are highly dependent on the amine coupling partner, catalyst, ligand, and base used.

Experimental Protocols

General Experimental Workflow for Cross-Coupling Reactions

The following diagram illustrates a typical workflow for performing and analyzing palladium-catalyzed cross-coupling reactions with 4-halopyridazines.

G reagents Weigh Reagents: - 4-Halopyridazine - Coupling Partner - Base - Catalyst/Ligand setup Reaction Setup: - Add reagents to oven-dried flask - Purge with inert gas (Ar or N₂) reagents->setup solvent Add Degassed Solvent setup->solvent reaction Reaction: - Heat to desired temperature - Monitor by TLC or LC-MS solvent->reaction workup Work-up: - Quench reaction - Aqueous extraction reaction->workup purification Purification: - Column chromatography workup->purification analysis Analysis: - NMR, MS purification->analysis

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

Detailed Protocol for Suzuki-Miyaura Coupling of a Bromopyridazine Derivative

This protocol is adapted from a literature procedure for the Suzuki-Miyaura coupling of a substituted bromopyridazine.[1]

Materials:

  • 3-Bromo-6-(thiophen-2-yl)pyridazine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)

  • 2 M Aqueous sodium carbonate (Na₂CO₃) solution

  • 1,2-Dimethoxyethane (DME)

  • Ethanol

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-bromo-6-(thiophen-2-yl)pyridazine, the arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add degassed DME, ethanol, and the 2 M aqueous Na₂CO₃ solution via syringe.

  • Heat the reaction mixture to 80 °C and stir for 48 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Detailed Protocol for Buchwald-Hartwig Amination of a Bromopyridine

This protocol is a general procedure adapted from literature for the Buchwald-Hartwig amination of bromopyridines.[2]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, Pd(OAc)₂, BINAP, and Cs₂CO₃ to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Evacuate and backfill the tube with an inert atmosphere three times.

  • Add anhydrous, degassed toluene, followed by the amine via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Application in the Synthesis of γ-Secretase Modulators

This compound is a valuable building block in the synthesis of γ-secretase modulators, a class of molecules being investigated for the treatment of Alzheimer's disease. γ-Secretase is a multi-protein complex that cleaves the amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides. An imbalance in Aβ production, particularly of the Aβ42 isoform, is a key pathological hallmark of Alzheimer's disease.

Amyloid Precursor Protein (APP) Processing Pathway

The following diagram illustrates the two main processing pathways of APP: the non-amyloidogenic pathway and the amyloidogenic pathway. γ-Secretase modulators aim to shift the cleavage of APP away from the production of the toxic Aβ42 peptide.

G cluster_0 Non-Amyloidogenic Pathway cluster_1 Amyloidogenic Pathway APP_non APP sAPPalpha sAPPα (soluble) APP_non->sAPPalpha α-secretase C83 C83 fragment (membrane-bound) APP_non->C83 α-secretase p3 p3 (non-toxic) C83->p3 γ-secretase AICD_non AICD C83->AICD_non γ-secretase APP_amy APP sAPPbeta sAPPβ (soluble) APP_amy->sAPPbeta β-secretase C99 C99 fragment (membrane-bound) APP_amy->C99 β-secretase Abeta Aβ peptides (Aβ40, Aβ42) C99->Abeta γ-secretase AICD_amy AICD C99->AICD_amy γ-secretase

Caption: Amyloid Precursor Protein (APP) processing pathways.

Cost-Benefit Analysis and Conclusion

The choice between 4-chloro-, 4-bromo-, and 4-iodopyridazine depends on a careful consideration of cost, reactivity, and the specific requirements of the synthetic project.

  • 4-Chloropyridazine Hydrochloride: This is the most cost-effective option. However, its lower reactivity necessitates more forcing reaction conditions, including higher temperatures, more specialized and expensive catalysts and ligands, and potentially longer reaction times. This can lead to the formation of side products and lower overall yields, partially offsetting the initial cost savings. It is a suitable choice for large-scale synthesis where cost is a primary driver and the synthetic route has been optimized to accommodate its lower reactivity.

  • 4-Iodopyridazine: This reagent offers the highest reactivity, allowing for milder reaction conditions, shorter reaction times, and often higher yields. This can be particularly advantageous in complex syntheses with sensitive functional groups. However, its significantly higher cost makes it less practical for large-scale production unless the increased efficiency and yield justify the expense. It is an excellent choice for small-scale synthesis, medicinal chemistry efforts where speed and yield are paramount, and for reactions that fail with less reactive halides.

  • This compound: This intermediate strikes a balance between cost and reactivity. It is more reactive than its chloro-analog, allowing for more favorable reaction conditions and generally better yields, while being more affordable than the iodo-derivative. This makes it a versatile and often optimal choice for a wide range of applications, from laboratory-scale research to pilot-scale production. Its reliable performance in key cross-coupling reactions makes it a workhorse reagent in the synthesis of pyridazine-containing compounds.

References

Spectroscopic Deep Dive: A Comparative Analysis of 4-Bromopyridazine Hydrobromide and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of heterocyclic compounds is paramount for structural elucidation, purity assessment, and the rational design of new chemical entities. This guide provides a detailed spectroscopic comparison of 4-Bromopyridazine Hydrobromide with several of its pyridazinone analogues, supported by experimental data and detailed methodologies.

This comparative guide delves into the key spectroscopic features—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS)—of this compound and a selection of its analogues. The data presented herein, sourced from peer-reviewed literature, offers a valuable resource for researchers working with these and similar molecular scaffolds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and three of its representative analogues. This side-by-side comparison highlights the influence of various substituents on the spectroscopic properties of the core pyridazine and pyridazinone structures.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundH-3H-5H-6Other Protons
This compound 9.32 (d)8.05 (dd)9.08 (d)-
Analogue 1: 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one -6.89 (s)-7.55–7.53 (m, 2H, Ar-H), 7.53 (d, J = 2.1 Hz, 2H, Ar-H), 7.41–7.35 (m, 4H, Ar-H), 4.10 (s, 2H, CH₂)
Analogue 2: 4-(2-nitrobenzyl)-6-phenylpyridazin-3(2H)-one -8.03 (s)-8.21 (d, J = 2.0 Hz, 1H, Ar-H), 8.05 (ddd, J = 8.3, 2.4, 1.0 Hz, 1H, Ar-H), 7.81–7.78 (m, 3H, Ar-H), 7.56 (t, J = 7.9 Hz, 1H, Ar-H), 7.46–7.42 (m, 2H, Ar-H), 7.41–7.37 (m, 1H, Ar-H), 3.97 (s, 2H, CH₂)
Analogue 3: 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one -7.88 (s)-7.17–7.20 (m, 2H, Ar-H), 7.38–7.44 (m, 3H, Ar-H), 7.70 (d, 2H, J = 8.4 Hz, Ar-H), 7.78 (m, 2H, Ar-H), 2.94 (s, 2H, CH₂), 10.82 (s, 1H, NH)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC-3C-4C-5C-6Other Carbons
This compound 151.2125.8134.5154.7-
Analogue 1: 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one 160.77 (C=O)140.31125.95144.32135.15, 133.23, 130.63, 129.77, 129.56, 129.44, 129.32, 126.06 (Ar-C), 31.44 (CH₂)
Analogue 2: 4-(2-nitrobenzyl)-6-phenylpyridazin-3(2H)-one 161.09 (C=O)141.94122.10144.64148.32, 141.01, 136.41, 135.28, 130.36, 129.72, 129.42, 129.36, 126.21, 124.17 (Ar-C), 35.40 (CH₂)
Analogue 3: 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one 161.84 (C=O)142.41127.57144.20158.31, 135.90, 135.68, 132.94, 129.85, 129.66, 129.54, 129.51 (Ar-C), 35.31 (CH₂)

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

CompoundN-H StretchC-H StretchC=O StretchC=N StretchC-Br Stretch
This compound -~3100-3000-~1600~650
Analogue 1: 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one 32063061–287516461605-
Analogue 2: 4-(2-nitrobenzyl)-6-phenylpyridazin-3(2H)-one 32003043–286516461595-
Analogue 3: 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one 3296-17401652-

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M+H]⁺ (or [M-H]⁻)Key Fragments
4-Bromopyridazine 159/16180 (loss of Br)
Analogue 1: 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one 331.0020-
Analogue 2: 4-(2-nitrobenzyl)-6-phenylpyridazin-3(2H)-one 306.0475 ([M-H]⁻)-
Analogue 3: 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one 281.3045-

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary based on the instrumentation and the specific compound being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.

  • Data Acquisition:

    • ¹H NMR: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.

    • ¹³C NMR: Chemical shifts are reported in ppm relative to the solvent resonance.

  • Data Analysis: The resulting spectra were processed and analyzed to assign the chemical shifts and determine the coupling constants for the various protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: FT-IR spectra were recorded on an FT-IR spectrometer equipped with a universal ATR sampling accessory.

  • Data Acquisition: Spectra were typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.

  • Data Analysis: The positions of the major absorption bands were identified and assigned to their corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample was prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: High-resolution mass spectra (HRMS) were obtained using an ESI (Electrospray Ionization) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: The instrument was operated in either positive or negative ion mode, depending on the analyte. Data was collected over a mass range appropriate for the expected molecular weight of the compound.

  • Data Analysis: The mass of the molecular ion was determined and compared to the calculated exact mass to confirm the elemental composition.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized pyridazine analogue.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_data Data Interpretation Synthesis Synthesis of Analogue Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry (HRMS) Purification->MS Structure_Elucidation Structure Elucidation & Confirmation NMR->Structure_Elucidation FTIR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: General workflow for the synthesis and spectroscopic characterization of pyridazine analogues.

This comprehensive guide provides a foundational understanding of the spectroscopic properties of this compound and its analogues. The provided data and protocols serve as a valuable reference for researchers in the field, facilitating the identification and characterization of novel pyridazine-based compounds.

A Comparative Guide to the Synthesis of 4-Bromopyridazine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 4-Bromopyridazine is a valuable building block in medicinal chemistry, and its hydrobromide salt is often preferred for its improved stability and handling characteristics. This guide provides a comparative analysis of two prominent synthetic routes to 4-bromopyridazine, supported by experimental data, to aid in the selection of the most suitable method for your research needs.

Route 1: Multi-step Synthesis from 3,6-Dichloropyridazine

This classical and industrially applied route begins with the readily available 3,6-dichloropyridazine and proceeds through a series of transformations to yield 4-bromopyridazine. The final step involves the bromination of a 4-hydroxypyridazine intermediate.

Experimental Protocol:

The synthesis of 4-bromopyridazine from 4-hydroxypyridazine is typically achieved by reaction with a brominating agent, most commonly phosphorus oxybromide (POBr₃). The general procedure is as follows:

  • To a reaction vessel, 4-hydroxypyridazine is added to phosphorus oxybromide.

  • The mixture is heated to a specific temperature (ranging from 60°C to 120°C) and stirred for a designated time (1 to 5 hours).

  • After the reaction is complete, the mixture is cooled, and excess phosphorus oxybromide is carefully quenched with ice water.

  • The pH of the solution is adjusted to approximately 8.0 with a base, such as concentrated ammonia water.

  • The aqueous layer is extracted with an organic solvent, typically chloroform.

  • The combined organic extracts are dried over a drying agent like anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography followed by recrystallization to afford pure 4-bromopyridazine.

The resulting 4-bromopyridazine free base can then be converted to its hydrobromide salt. A general procedure for this conversion is:

  • Dissolve the purified 4-bromopyridazine in a suitable organic solvent.

  • Add a solution of hydrobromic acid (HBr) in a solvent like acetic acid or an ethereal solution of HBr, typically dropwise with stirring.

  • The hydrobromide salt will precipitate out of the solution.

  • The precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum.

Data Presentation:

The following table summarizes the experimental data for the bromination of 4-hydroxypyridazine to 4-bromopyridazine as described in patent CN102924386B.[1]

ParameterExample 1Example 2Example 3
Starting Material 4-Hydroxypyridazine4-Hydroxypyridazine4-Hydroxypyridazine
Brominating Agent Phosphorus OxybromidePhosphorus OxybromidePhosphorus Oxybromide
Reaction Temperature 60°C80°C120°C
Reaction Time 5 hours1 hour3 hours
Yield 56.2%58.2%58.2%
Purity 98.2%98.5%99.1%

Synthesis Workflow:

cluster_0 Route 1: From 3,6-Dichloropyridazine A 3,6-Dichloropyridazine B 3,4,6-Trichloropyridazine A->B Chlorination C 3,6-Dichloro-4-hydroxypyridazine B->C Hydrolysis D 4-Hydroxypyridazine C->D Dechlorination E 4-Bromopyridazine D->E Bromination (POBr3) F 4-Bromopyridazine Hydrobromide E->F HBr Addition

Caption: Multi-step synthesis of 4-Bromopyridazine Hydrobromide.

Route 2: Inverse Electron Demand Diels-Alder (iEDDA) Reaction

A more modern and convergent approach to synthesizing pyridazine derivatives involves the inverse electron demand Diels-Alder (iEDDA) reaction. This method utilizes an electron-poor diene, such as a tetrazine, which reacts with an electron-rich dienophile. For the synthesis of 4-bromopyridazine, a 3-bromotetrazine derivative would be a key starting material.

Experimental Protocol:
  • An electron-poor diene, such as a 3-bromotetrazine, is reacted with an electron-rich dienophile, like a silyl enol ether.

  • The reaction is often catalyzed by a Lewis acid to enhance reactivity and selectivity.

  • The cycloaddition reaction typically proceeds at or below room temperature.

  • The initial cycloadduct undergoes a retro-Diels-Alder reaction, expelling a small molecule (e.g., nitrogen gas from a tetrazine), to form the dihydropyridazine.

  • Subsequent oxidation or tautomerization leads to the aromatic pyridazine ring.

  • The product is then isolated and purified using standard techniques such as column chromatography.

The conversion to the hydrobromide salt would follow a similar procedure as outlined in Route 1.

Data Presentation:

Quantitative data for the synthesis of unsubstituted 4-bromopyridazine using the iEDDA approach is not available in the reviewed literature. However, this method is reported to provide good to excellent yields for substituted pyridazines and offers the advantage of milder reaction conditions and the avoidance of harsh reagents like phosphorus oxybromide.

Synthesis Workflow:

cluster_1 Route 2: iEDDA Reaction A 3-Bromotetrazine C [4+2] Cycloaddition A->C B Silyl Enol Ether B->C D Dihydropyridazine Intermediate C->D Retro-[4+2] (-N2) E 4-Bromopyridazine D->E Oxidation F 4-Bromopyridazine Hydrobromide E->F HBr Addition

Caption: iEDDA synthesis of this compound.

Comparison and Conclusion

FeatureRoute 1: Multi-step SynthesisRoute 2: iEDDA Reaction
Starting Materials Readily available, bulk chemicalsRequires synthesis of specialized tetrazine reagents
Number of Steps Multiple linear stepsMore convergent
Reagents Uses harsh and corrosive POBr₃Milder conditions, avoids hazardous reagents
Reaction Conditions High temperatures often requiredTypically at or below room temperature
Yield & Purity Moderate to good yields with high purity[1]Potentially high yields, but specific data for the target is lacking
Scalability Demonstrated on an industrial scale[1]Potentially scalable, but may require optimization
Versatility Well-established for this specific targetHighly versatile for a range of substituted pyridazines

The choice between these two routes will ultimately depend on the specific needs of the researcher, including the desired scale of synthesis, availability of starting materials, and tolerance for harsh reaction conditions. For large-scale production of 4-bromopyridazine, the traditional multi-step route is proven. For medicinal chemistry applications requiring the synthesis of various analogs, the iEDDA approach offers significant advantages in flexibility.

References

Safety Operating Guide

Essential Safety and Operational Guide for 4-Bromopyridazine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 4-Bromopyridazine Hydrobromide (CAS No. 1220039-64-4). Adherence to these procedures is critical for ensuring personal safety and regulatory compliance in the laboratory.

Hazard Identification and Safety Summary

This compound is a chemical that requires careful handling due to its potential health hazards. Based on available data, it is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

A comprehensive summary of safety information is presented below:

ParameterInformation
Chemical Name This compound
CAS Number 1220039-64-4
Primary Hazards Skin irritation, serious eye irritation, respiratory irritation.[1]
Signal Word Warning
Pictogram GHS07 (Exclamation Mark)

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.[1][2][3][4]

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and impervious clothing are required.[1][2] Gloves must be inspected before use and disposed of properly after.[4]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a full-face respirator with an appropriate filter should be used.[2]

Step-by-Step Handling and Operational Plan

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Avoid Dust Formation: Take care to avoid the formation of dust and aerosols during handling.[2][3]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the substance.[5]

  • Container Management: Keep the container tightly closed when not in use.[1][5]

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly sealed and store locked up.[1][5]

  • For long-term storage, an inert atmosphere in a freezer at under -20°C is recommended.[6]

Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][2][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[2][3]

In the event of a spill, follow these steps to ensure safe cleanup:

  • Evacuate: Immediately evacuate the area and alert others nearby.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wear appropriate PPE. For solid spills, carefully sweep up the material to avoid generating dust.[7] For liquid spills, use an inert absorbent material like sand or vermiculite.[7][8]

  • Collect: Place the spilled material and any contaminated absorbents into a suitable, labeled container for hazardous waste disposal.[4][5]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[7]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect all waste, including contaminated PPE, spill cleanup materials, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".

  • Segregation: Do not mix with other waste streams unless compatibility is confirmed. Halogenated organic waste should be segregated.

  • Final Disposal: Arrange for disposal through an approved hazardous waste disposal company. Rotary kiln incineration is a common method for the disposal of pyridine-containing wastes.[9]

Diagrams

Handling_Workflow Figure 1: Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don Appropriate PPE (Goggles, Gloves, Lab Coat) C Weigh/Transfer Chemical (Avoid Dust) A->C B Work in a Well-Ventilated Area (Fume Hood) B->C D Keep Container Tightly Closed C->D F Wash Hands Thoroughly C->F G Dispose of Waste Correctly C->G E Store Properly (Cool, Dry, Ventilated) D->E

Figure 1: Handling Workflow for this compound

Spill_Response Figure 2: Spill Response Protocol Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Others Nearby Spill->Alert PPE Don Appropriate PPE Evacuate->PPE Alert->PPE Contain Contain the Spill (Sweep Solid / Absorb Liquid) PPE->Contain Collect Collect Material into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Figure 2: Spill Response Protocol

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.